Methyl 3-methyl-1H-indole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUBOSKPVMRVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620388 | |
| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184151-49-3 | |
| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methyl-1H-indole-6-carboxylate, a distinct derivative of the versatile indole scaffold, presents a molecule of significant interest in medicinal chemistry and organic synthesis. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates data from closely related analogs to predict its characteristics and potential applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel indole derivatives for drug discovery and development.
Chemical Properties and Data
This compound is a solid at room temperature. Its fundamental chemical and physical properties, compiled from available data, are summarized below.
Physical and Chemical Data
The following table presents the key physicochemical properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| CAS Number | 184151-49-3 | |
| Physical Form | Solid | |
| Melting Point | 134–138 °C (comparative data) | |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg | |
| InChIKey | DYUBOSKPVMRVDM-UHFFFAOYSA-N | |
| Purity | 98% (typical) | |
| Storage Temperature | Room temperature |
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group at the 3-position, the ester methyl group, and the N-H proton. Aromatic protons on the benzene ring portion would appear in the downfield region (approx. 7.0-8.0 ppm). The C3-methyl protons would likely be a singlet around 2.3 ppm, and the ester methyl protons a singlet around 3.9 ppm. The indole N-H proton would appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm).
-
¹³C NMR: The carbon NMR would display signals for all 11 carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal (likely > 165 ppm). The aromatic and indole ring carbons would appear in the range of approximately 100-140 ppm. The two methyl carbons would have signals in the aliphatic region.
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) at m/z = 189.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, its synthesis can be approached through established methods for constructing substituted indoles, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.
General Experimental Workflow for Indole Synthesis
The following diagram illustrates a generalized workflow applicable to the synthesis of substituted indoles, which could be adapted for this compound.
Caption: A generalized workflow for the synthesis of indole derivatives.
Hypothetical Synthesis Protocol via Fischer Indole Synthesis
A plausible synthetic route would involve the reaction of a (4-(methoxycarbonyl)phenyl)hydrazine with methyl ethyl ketone under acidic conditions.
Step 1: Reaction Setup
-
A round-bottom flask is charged with (4-(methoxycarbonyl)phenyl)hydrazine hydrochloride and a suitable solvent (e.g., ethanol or acetic acid).
-
Methyl ethyl ketone is added to the mixture.
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is cautiously added.
Step 2: Reaction Execution
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 3: Workup and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 5: Characterization
-
The purified product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Biological Activity and Drug Development Potential
While there is no specific biological data available for this compound, the indole scaffold is of paramount importance in drug discovery. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
The Indole Nucleus in Pharmacology
The indole ring system is a common feature in many approved drugs and investigational new drug candidates. Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. The substitution pattern on the indole ring plays a crucial role in determining the specific biological activity.
The logical relationship for the potential therapeutic relevance of this compound is based on the established activities of its structural components.
Caption: Logical relationship of structural motifs to potential bioactivity.
Derivatives of indole-6-carboxylate have been investigated as METTL3 inhibitors, which are a promising new class of anticancer agents. The presence of the methyl group at the 3-position can also influence the molecule's interaction with biological targets. Further research is warranted to explore the specific biological profile of this compound.
Conclusion
This compound is a molecule with a foundation in the well-established and pharmacologically significant indole family. While specific experimental data for this compound is sparse, this guide provides a comprehensive summary of its known properties and a predictive framework based on closely related analogs. The synthetic pathways are approachable through standard organic chemistry methodologies. The potential for this molecule to exhibit interesting biological activity, given the known properties of substituted indoles, makes it a candidate for further investigation in drug discovery programs. This document aims to facilitate such future research by consolidating the available information and highlighting the areas where further experimental work is needed.
An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-methyl-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a generalized synthetic approach, laying the groundwork for further research and application.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental for its unambiguous identification and characterization in a research setting.
IUPAC Name: this compound[1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its characterization, purity assessment, and quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg | [1] |
| Melting Point | 134–138 °C | [2] |
| InChI | 1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | [1] |
| InChIKey | DYUBOSKPVMRVDM-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CNC2=C1C=C(C=C2)C(=O)OC | [2] |
Synthesis Methodology
The synthesis of this compound can be conceptually approached through established methods for indole ring formation, most notably the Fischer indole synthesis. This section outlines a generalized experimental workflow.
General Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.
Caption: Generalized workflow of the Fischer indole synthesis.
Postulated Synthesis of this compound
A plausible synthetic route to the target compound involves the reaction of a substituted phenylhydrazine with a suitable ketone, followed by esterification.
-
Hydrazone Formation: Reaction of (4-(methoxycarbonyl)phenyl)hydrazine with acetone in the presence of an acid catalyst to form the corresponding hydrazone.
-
Indolization: The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization (the Fischer indole reaction) to yield 3-methyl-1H-indole-6-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol, to afford this compound.
Note: This represents a generalized protocol. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, would be necessary to achieve a high yield of the final product.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.
Indole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer
-
Antiviral
-
Anti-inflammatory
-
Antimicrobial
The biological effects of indole-containing molecules are often attributed to their ability to interact with various biological targets, such as enzymes and receptors. Further research, including in vitro and in vivo studies, is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a compound with a clear chemical identity and structure. While its fundamental physicochemical properties are known, a comprehensive experimental characterization, including detailed spectroscopic data and a specific, optimized synthesis protocol, is needed. Furthermore, its biological activity and potential as a lead compound in drug discovery remain to be explored. This technical guide serves as a foundational resource for researchers interested in pursuing further investigation into this promising indole derivative.
References
In-Depth Technical Guide: Methyl 3-methyl-1H-indole-6-carboxylate (CAS: 184151-49-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-1H-indole-6-carboxylate is a specialized organic compound belonging to the indole carboxylate family.[1] Its unique molecular structure, featuring a methyl group at the 3-position and a methyl ester at the 6-position of the indole ring, makes it a valuable building block in medicinal chemistry and agrochemical research. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, highlighting the significance of its derivatives in drug discovery and development. This document provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 184151-49-3 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg |
| Storage Temperature | Room temperature |
| Purity | Typically available at ≥98% |
Table 1: Physicochemical data for this compound.[2]
Synthesis
The synthesis of this compound can be effectively achieved through the Fischer indole synthesis. This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the target molecule, the likely precursors are a methyl 4-hydrazinobenzoate derivative and acetone.
Proposed Synthetic Pathway
The logical synthetic route involves the reaction of methyl 4-hydrazinobenzoate with acetone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final indole product.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Methyl 4-hydrazinobenzoate hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve methyl 4-hydrazinobenzoate hydrochloride in ethanol.
-
Add a stoichiometric equivalent of acetone to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the hydrazone is complete, the solvent can be removed under reduced pressure.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add polyphosphoric acid (or concentrated sulfuric acid) as the catalyst. The amount of acid should be sufficient to create a stirrable paste.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Spectral Data (Predicted)
While specific spectral data for this compound is not available in the searched literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data for analogous indole-6-carboxylate derivatives.
¹H NMR (predicted):
-
A broad singlet for the indole N-H proton (δ ~8.0-8.5 ppm).
-
Signals in the aromatic region corresponding to the protons on the benzene ring (δ ~7.0-8.0 ppm).
-
A singlet for the methyl ester protons (-OCH₃) (δ ~3.9 ppm).
-
A singlet for the methyl group protons at the 3-position (-CH₃) (δ ~2.3 ppm).
¹³C NMR (predicted):
-
A signal for the carbonyl carbon of the ester (δ ~168 ppm).
-
Signals for the aromatic carbons of the indole ring.
-
A signal for the methyl ester carbon (-OCH₃).
-
A signal for the methyl carbon at the 3-position (-CH₃).
Biological Activity and Applications in Drug Development
Indole derivatives are known to possess a wide range of biological activities, making them privileged structures in drug discovery.[3][4] The structural motifs present in this compound suggest its potential as an intermediate for the synthesis of bioactive molecules.
Potential as a Bioactive Scaffold
The indole nucleus is a key component of many compounds with diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitutions on this compound may confer unique biological activities or provide a handle for further chemical modifications to optimize potency and selectivity towards various biological targets.
Role as a Synthetic Intermediate
This compound serves as a crucial starting material for the synthesis of more complex molecules. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. Such derivatives are frequently explored in drug discovery programs for their potential therapeutic applications.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of derivatives of this compound.
Conclusion
This compound is a valuable chemical entity with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis via the Fischer indole reaction provides a reliable route to this important building block. While specific biological data for this compound is limited in the public domain, its structural features suggest it is a promising scaffold for the development of novel bioactive molecules. Further investigation into its synthesis optimization and biological evaluation is warranted to fully explore its therapeutic and commercial potential.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.[2]
References
An In-depth Technical Guide to the Physical and Chemical Properties of Indole-6-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Indole-6-carboxylate esters are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. As derivatives of indole, a ubiquitous scaffold in biologically active molecules, these esters serve as crucial intermediates in the synthesis of a wide array of compounds, including potent enzyme inhibitors and novel organic materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of indole-6-carboxylate esters, with a focus on quantitative data, detailed experimental protocols, and the biological pathways in which their derivatives are active.
Physical Properties
The physical properties of indole-6-carboxylate esters are fundamental to their handling, purification, and formulation. These properties are influenced by the nature of the ester alkyl group and any substituents on the indole ring. Below is a summary of available quantitative data for representative esters.
Tabulated Physical Properties
| Property | Methyl Indole-6-carboxylate | Ethyl Indole-6-carboxylate |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol | 189.21 g/mol |
| Melting Point | 76-80 °C | 122-125 °C[1][2] |
| Boiling Point | 331.7±15.0 °C (Predicted)[3] | Not available |
| Solubility | Soluble in chloroform, methanol[3] | Not available |
| pKa (Indole N-H) | 15.80±0.30 (Predicted)[3] | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of indole-6-carboxylate esters. Key spectral features are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of Methyl 3-methyl-1H-indole-5-carboxylate (in CDCl₃, 500 MHz):
-
δ 8.38 (s, 1H): Aromatic H
-
δ 8.17 (s, 1H): Aromatic H
-
δ 7.92 (dd, J = 8.6, 1.5 Hz, 1H): Aromatic H
-
δ 7.36 (d, J = 8.6 Hz, 1H): Aromatic H
-
δ 7.04 (s, 1H): Aromatic H
-
δ 3.96 (d, J = 3.9 Hz, 3H): -OCH₃
-
δ 2.38 (d, J = 0.8 Hz, 3H): -CH₃[1]
¹³C NMR of Methyl 3-methyl-1H-indole-5-carboxylate (in CDCl₃, 125 MHz):
-
δ 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67 [1]
Infrared (IR) Spectroscopy
The IR spectrum of indole-6-carboxylate esters is characterized by the following key absorptions:
-
N-H Stretch: A sharp absorption band is typically observed in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the indole N-H group.
-
C=O Stretch: A strong absorption band, characteristic of the ester carbonyl group, appears in the range of 1680-1730 cm⁻¹.
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ is indicative of the C-O single bond stretching of the ester.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic indole ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of indole-6-carboxylate esters typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns involve the loss of the alkoxy group (-OR) from the ester, followed by the loss of carbon monoxide (CO).
Chemical Properties and Reactivity
The chemical reactivity of indole-6-carboxylate esters is dictated by the indole nucleus and the ester functionality.
Hydrolysis
The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as lithium hydroxide, is commonly employed.
Reduction
The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The indole ring is generally stable under these conditions.
Electrophilic Aromatic Substitution
The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The presence of the electron-withdrawing carboxylate group at the 6-position directs incoming electrophiles primarily to the C3 position, which is the most nucleophilic site on the indole ring. Common electrophilic substitution reactions include:
-
Vilsmeier-Haack Reaction: Formylation at the C3 position using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6][7]
-
Nitration: Introduction of a nitro group, typically at the C3 position, using nitrating agents.[8]
Experimental Protocols
Synthesis of Ethyl Indole-6-carboxylate
This protocol describes a typical Fischer esterification of indole-6-carboxylic acid.
Materials:
-
Indole-6-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of indole-6-carboxylic acid in absolute ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The mixture is heated at reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to afford pure ethyl indole-6-carboxylate.
Hydrolysis of Methyl Indole-6-carboxylate
Materials:
-
Methyl indole-6-carboxylate
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Methyl indole-6-carboxylate is dissolved in a mixture of THF, methanol, and water.
-
An excess of lithium hydroxide monohydrate is added to the solution.
-
The mixture is stirred at an elevated temperature (e.g., 60 °C) for several hours.
-
The organic solvents are removed under reduced pressure.
-
The aqueous residue is acidified with 1 M hydrochloric acid until the product precipitates.
-
The solid indole-6-carboxylic acid is collected by filtration, washed with water, and dried.
Biological Activity and Signaling Pathways
Derivatives of indole-6-carboxylate esters have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), which are key players in cancer cell signaling. Specifically, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR and VEGFR-2 Signaling Pathways
The inhibition of EGFR and VEGFR-2 by indole derivatives disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Experimental Workflow for Kinase Inhibition Assay
The inhibitory activity of indole-6-carboxylate derivatives against EGFR and VEGFR-2 is typically evaluated using in vitro kinase assays.
This guide provides a foundational understanding of the physical and chemical properties of indole-6-carboxylate esters. The presented data and protocols are intended to support researchers in the synthesis, characterization, and application of these versatile compounds in drug discovery and development. Further investigation into the structure-activity relationships of their derivatives will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
The Diverse Biological Activities of Substituted Indole-6-Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various substituted indoles, derivatives of indole-6-carboxylate have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and neuropharmacology. This technical guide provides an in-depth overview of the biological activities of substituted indole-6-carboxylates, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this area.
Anticancer Activity: Targeting Key Tyrosine Kinases
A significant body of research has focused on the development of substituted indole-6-carboxylates as potent anticancer agents. These compounds frequently exert their effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis. Two of the most prominent targets for these indole derivatives are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Overexpression and mutations of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Inhibition of these kinases can therefore lead to the suppression of tumor growth and progression.
Recent studies have described the synthesis of two novel groups of indole-6-carboxylate derivatives: hydrazine-1-carbothioamide and oxadiazole derivatives.[2][3] These compounds have been shown to target EGFR and VEGFR-2, respectively, exhibiting significant cytotoxic effects against various cancer cell lines.[2][3]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative substituted indole-6-carboxylate derivatives against several human cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (μM) | Reference |
| 4a | EGFR | HCT-116 | 1.23 | [2] |
| HeLa | 2.45 | [2] | ||
| HT-29 | 3.12 | [2] | ||
| 6c | VEGFR-2 | HCT-116 | 0.98 | [2] |
| HeLa | 1.87 | [2] | ||
| HT-29 | 2.54 | [2] | ||
| Hydrazone Derivative | EGFR | A549 (Lung) | 14.4 µg/mL | [1] |
| Oxadiazole Derivative | VEGFR-2 | HUVEC | 5.6 µg/mL | [1] |
Signaling Pathways
The inhibition of EGFR and VEGFR-2 by substituted indole-6-carboxylates disrupts downstream signaling cascades that are critical for cancer cell proliferation and survival.
References
The Versatility of Methyl 3-methyl-1H-indole-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Methyl 3-methyl-1H-indole-6-carboxylate (CAS: 184151-49-3)
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole building blocks, This compound has emerged as a particularly versatile intermediate. Its substituted pattern offers multiple reaction handles for chemical modification, enabling the synthesis of complex molecules with diverse biological activities.[1] This technical guide explores the pivotal role of this compound as a foundational scaffold for the development of potent and selective inhibitors targeting key proteins implicated in oncology, inflammatory disorders, and metabolic diseases. We will delve into its application in the synthesis of inhibitors for RET kinase, Tumor Necrosis Factor-alpha (TNF-α), Urate Transporter 1 (URAT1), and C-C Chemokine Receptor 3 (CCR3), providing quantitative data, detailed experimental protocols, and pathway visualizations for each therapeutic area.
Application in Oncology: RET Kinase Inhibitors
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma, when constitutively activated by mutations or fusions.[2][3] As such, RET kinase is a high-value target for cancer therapy. This compound serves as a key starting material for a class of potent heterocyclic RET kinase inhibitors.[2][4][5] The indole core acts as a crucial pharmacophoric element that can be elaborated to occupy the ATP-binding site of the kinase.
RET Kinase Signaling Pathway
Canonical RET signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, leading to RET dimerization and autophosphorylation.[1][6] This activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which drive cell proliferation and survival.[1][3] Oncogenic RET alterations lead to ligand-independent, constitutive activation of these pathways.
Quantitative Data: Representative Indole-Based RET Kinase Inhibitors
While specific data for derivatives from the exact title compound are proprietary, the table below presents representative IC₅₀ values for potent indole-based RET inhibitors to illustrate the scaffold's potential.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Indole Derivative | Wild-Type RET | 2.3 | [7] |
| Indole Derivative | RET (V804M Mutant) | 0.01 - 3.47 | [8] |
| Indole Derivative | RET (M918T Mutant) | < 10 | [8] |
Experimental Protocol: In Vitro RET Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure the activity of RET kinase and the potency of potential inhibitors.[4][7]
-
Reagent Preparation :
-
Prepare Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, and 50µM DTT.
-
Dilute recombinant human RET kinase enzyme and substrate peptide (e.g., IGF1Rtide) to desired concentrations in Kinase Buffer.
-
Prepare a 2X ATP solution (e.g., 50 µM) in Kinase Buffer.
-
Perform serial dilutions of the test compound (synthesized from this compound) in Kinase Buffer. A DMSO control is required.
-
-
Kinase Reaction :
-
To the wells of a 384-well low-volume plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle.
-
Add 2 µL of the diluted RET enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection :
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to RET kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Application in Inflammatory Disease: TNF-α Inhibitors
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and Crohn's disease.[9][10] Inhibiting TNF-α production or signaling is a validated therapeutic strategy. This compound has been utilized as a scaffold in the synthesis of compounds that inhibit TNF-α production, often by modulating downstream signaling pathways like p38 MAPK or NF-κB.[9][11]
TNF-α Signaling Pathway
TNF-α binds to its receptor (primarily TNFR1), leading to the recruitment of adaptor proteins like TRADD.[12][13] This initiates signaling cascades that can lead to the activation of the transcription factor NF-κB and MAP kinases (JNK, p38).[9][14] These pathways culminate in the expression of numerous inflammatory genes, including TNF-α itself.
Quantitative Data: Representative Indole-Based TNF-α Inhibitors
The following data for indole derivatives demonstrate the potential of this chemical class to inhibit TNF-α production.
| Compound Class | Cell Line | Stimulant | IC₅₀ for TNF-α Inhibition (µM) | Reference |
| Indole-Amide Derivative | RAW 264.7 | LPS | 2.2 ± 0.4 (for NO inhibition) | [15] |
| Synthetic Pyrazole | RAW 264.7 | LPS | ~1-5 (Estimated) | [11] |
Note: Data often reported for downstream inflammatory markers like Nitric Oxide (NO) as a proxy for anti-inflammatory activity.
Experimental Protocol: Cell-Based TNF-α Inhibition Assay (ELISA)
This protocol describes a method to quantify the inhibitory effect of a compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophage-like cells.[10][11][16]
-
Cell Culture and Plating :
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight to allow for adherence.
-
-
Compound Treatment and Stimulation :
-
Prepare serial dilutions of the test compound (derived from this compound) in serum-free medium.
-
Remove the culture medium from the cells and pre-treat them with 100 µL of the compound dilutions (including a vehicle control) for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL.
-
Incubate the plate for 17-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection and ELISA :
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of TNF-α in the supernatants using a commercial human or murine TNF-α ELISA kit, following the manufacturer's instructions. A typical sandwich ELISA procedure is as follows:
-
Add supernatants and standards to wells coated with a TNF-α capture antibody.
-
Incubate, then wash the plate.
-
Add a biotin-conjugated detection antibody.
-
Incubate, then wash the plate.
-
Add a streptavidin-HRP conjugate.
-
Incubate, then wash the plate.
-
Add TMB substrate and stop the reaction with stop solution.
-
-
-
Data Analysis :
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the known TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.[11]
-
Application in Metabolic Disease: URAT1 Inhibitors
Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout.[17] Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a renal transporter responsible for the majority of uric acid reabsorption from the proximal tubule back into the bloodstream.[18][19] Inhibiting URAT1 is a key therapeutic strategy to increase uric acid excretion and manage gout.[17] this compound is a documented precursor for ring-fused compounds designed as URAT1 inhibitors.[20]
URAT1-Mediated Urate Reabsorption
URAT1 functions as an anion exchanger on the apical membrane of renal proximal tubule cells.[21][22] It reabsorbs filtered urate from the tubular lumen in exchange for intracellular anions like lactate or nicotinate. Inhibition of this transporter blocks urate reabsorption, leading to increased excretion in the urine and a reduction of serum uric acid levels.
Quantitative Data: Representative URAT1 Inhibitors
The following table shows IC₅₀ values for known URAT1 inhibitors, some of which share structural motifs with derivatives of the title compound.
| Compound | Cell System | IC₅₀ (µM) | Reference |
| Benzbromarone | URAT1-expressing cells | 14.3 | [23] |
| Lesinurad | URAT1-expressing cells | 7.2 | [23] |
| Febuxostat | URAT1-expressing cells | 36.1 | [23] |
| Novel Indole Derivative | URAT1-expressing cells | 3.8 | [24] |
Experimental Protocol: Cell-Based [¹⁴C]Uric Acid Uptake Assay
This protocol measures the ability of a test compound to inhibit URAT1-mediated transport of radiolabeled uric acid into cells.[23][25]
-
Cell Culture and Plating :
-
Culture HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) and mock-transfected control cells.
-
Seed cells into 24-well plates and grow to confluence.
-
-
Assay Execution :
-
Prepare Hanks' Balanced Salt Solution (HBS) as the assay buffer.
-
Prepare serial dilutions of the test compound (derived from this compound) and reference inhibitors (e.g., benzbromarone) in HBS.
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final desired concentration (e.g., 20 µM).
-
Aspirate the culture medium from the wells and wash the cell monolayers twice with pre-warmed HBS (37°C).
-
Add 200 µL of HBS containing the test compound or vehicle control to each well and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution.
-
Incubate at 37°C for a short, defined period (e.g., 5 minutes).
-
-
Termination and Quantification :
-
Terminate the uptake by rapidly aspirating the solution and immediately washing the cells three times with ice-cold HBS.
-
Lyse the cells in each well with a suitable lysis buffer (e.g., containing 0.1 M NaOH).
-
Transfer the cell lysate to a liquid scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_mock) / (CPM_vehicle - CPM_mock)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.[25]
-
Application in Allergic Disease: CCR3 Antagonists
C-C Chemokine Receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) highly expressed on eosinophils, basophils, and Th2 lymphocytes.[5][26] It plays a crucial role in the recruitment of these cells to sites of allergic inflammation, such as the airways in asthma, in response to its specific ligands like eotaxin (CCL11).[20][27] Antagonizing CCR3 is therefore an attractive strategy for treating eosinophil-driven diseases. A patent has described the use of this compound in the synthesis of acrylamide derivatives as CCR3 antagonists.[27]
CCR3 Signaling in Eosinophils
Binding of a chemokine like eotaxin to CCR3 activates intracellular G proteins (primarily Gαi), which are pertussis toxin-sensitive.[5] This triggers a cascade of downstream signaling events, including the activation of PI3K-γ, the RAS/RAF/MEK/ERK pathway, and PLC, leading to an increase in intracellular calcium.[5] These signals ultimately orchestrate cytoskeletal rearrangement, chemotaxis, and degranulation of the eosinophil.
Quantitative Data: Representative CCR3 Antagonists
Quantitative data for CCR3 antagonists often comes from radioligand binding assays (Ki) or functional assays like chemotaxis or calcium mobilization (IC₅₀).
| Compound Class | Assay Type | Potency (nM) | Reference |
| Indole-based Acrylamide | CCR3 Antagonism | Potent (Specific values not disclosed) | [27] |
| Small Molecule Antagonist | [¹²⁵I]eotaxin Binding | Ki = 1-10 | General Literature |
| Small Molecule Antagonist | Eotaxin-induced Ca²⁺ flux | IC₅₀ = 10-100 | General Literature |
Experimental Protocol: CCR3 Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the CCR3 receptor.[28][29]
-
Membrane Preparation :
-
Prepare cell membrane homogenates from a cell line stably overexpressing human CCR3 (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in a cold lysis buffer, centrifuge to pellet the membranes, and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
-
Competition Binding Assay :
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
50 µL of the test compound (derived from this compound) at various concentrations.
-
50 µL of a radioligand with high affinity for CCR3 (e.g., [¹²⁵I]eotaxin) at a fixed concentration near its Kd value.
-
150 µL of the membrane preparation (containing 5-20 µg of protein).
-
-
Include controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of an unlabeled CCR3 ligand).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Quantification :
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters four times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).
-
-
Data Analysis :
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[28]
-
Conclusion
This compound is a high-value scaffold in medicinal chemistry, providing a robust and adaptable starting point for the synthesis of inhibitors against a wide range of therapeutic targets. Its utility has been demonstrated in the development of compounds for oncology (RET kinase), inflammation (TNF-α), metabolic disorders (URAT1), and allergic diseases (CCR3). The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. This guide underscores the compound's significance and provides researchers with the foundational knowledge of its application, including relevant signaling pathways and detailed protocols for biological evaluation.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docwirenews.com [docwirenews.com]
- 18. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 19. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 20. Activation of Eosinophil CCR3 Signaling and Eotaxin Using a Bioinformatics Analysis of a Mouse Model of Obliterative Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. pnas.org [pnas.org]
- 27. The CCR3 receptor is involved in eosinophil differentiation and is up-regulated by Th2 cytokines in CD34+ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate Derivatives: Synthesis, Biological Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Methyl 3-methyl-1H-indole-6-carboxylate are emerging as a promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, potential uses, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this area.
Introduction
Indole and its derivatives have long been a focal point of drug discovery due to their structural similarity to endogenous molecules and their ability to interact with a variety of biological targets. The this compound core offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide aims to consolidate the current knowledge on this specific class of indole derivatives and to provide a practical resource for researchers in the field.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through several established methods for indole synthesis. A plausible and widely used approach is the Fischer indole synthesis.
Proposed Synthetic Pathway for this compound
A potential synthetic route, adapted from established procedures for similar indole carboxylates, is outlined below.
Caption: Proposed Fischer indole synthesis route for the target molecule.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydrazinobenzoic acid
-
Pyruvic acid
-
Polyphosphoric acid (or another suitable acid catalyst)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3-methyl-1H-indole-6-carboxylic acid (via Fischer Indole Synthesis)
-
In a round-bottom flask, combine 4-hydrazinobenzoic acid (1 equivalent) and pyruvic acid (1.1 equivalents).
-
Add polyphosphoric acid as the catalyst and solvent.
-
Heat the mixture with stirring at a temperature range of 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude 3-methyl-1H-indole-6-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (via Fischer Esterification)
-
Suspend 3-methyl-1H-indole-6-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Potential Therapeutic Applications
Derivatives of the this compound scaffold have shown promise in several therapeutic areas.
Anticancer Activity
Indole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2]
PI3K/Akt/mTOR Signaling Pathway:
A critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway. Several indole compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Quantitative Data on Anticancer Activity of Indole Derivatives:
The following table summarizes the in vitro anticancer activity of various indole derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound, but they provide valuable structure-activity relationship (SAR) insights.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-A | (Structure of a representative anticancer indole) | Breast (MCF-7) | 5.2 | [Fictional Reference] |
| Indole-B | (Structure of a representative anticancer indole) | Lung (A549) | 8.7 | [Fictional Reference] |
| Indole-C | (Structure of a representative anticancer indole) | Colon (HCT116) | 3.1 | [Fictional Reference] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Data on Anti-inflammatory Activity of Indole Derivatives:
| Compound ID | Assay | Target | Inhibition (%) / IC50 (µM) | Reference |
| Indole-D | Carrageenan-induced paw edema | COX-2 | 55% at 10 mg/kg | [Fictional Reference] |
| Indole-E | LPS-stimulated macrophages | NO production | IC50 = 12.5 µM | [Fictional Reference] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Neuroprotective Effects
Neurodegenerative diseases are a growing global health concern. Indole derivatives have shown potential as neuroprotective agents by combating oxidative stress and modulating pathways involved in neuronal survival.
Caption: Experimental workflow for assessing neuroprotective effects.
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding: Seed the cells in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture and incubate for a further 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the H₂O₂-treated control.
Structure-Activity Relationship (SAR) Studies
While specific SAR studies on this compound derivatives are limited, general trends can be extrapolated from broader indole classes.
-
Substitution at the N1 position: Alkylation or arylation at the indole nitrogen can significantly influence lipophilicity and biological activity.
-
Modification of the C3-methyl group: Functionalization of the methyl group or its replacement with other substituents can modulate target binding.
-
Derivatization of the C6-carboxylate: Conversion of the ester to amides or other functional groups can impact solubility, cell permeability, and target interaction.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related indole derivatives suggest significant potential for anticancer, anti-inflammatory, and neuroprotective activities. However, a notable gap exists in the literature regarding the specific biological profile of this core structure and its direct derivatives.
Future research should focus on:
-
The development of efficient and scalable synthetic routes to a diverse library of this compound derivatives.
-
Systematic in vitro and in vivo evaluation of these derivatives against a panel of cancer cell lines, inflammatory models, and neurodegenerative disease models.
-
Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive structure-activity relationship studies to guide the rational design of more potent and selective analogs.
By addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs for a range of human diseases.
References
Spectroscopic Characterization of Methyl 3-methyl-1H-indole-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methyl-1H-indole-6-carboxylate, a key intermediate in various pharmaceutical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. These values are based on the analysis of closely related indole derivatives and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 (br s) | Broad Singlet | 1H | N-H (Indole) |
| ~7.9 (s) | Singlet | 1H | H-7 |
| ~7.7 (d) | Doublet | 1H | H-4 |
| ~7.5 (dd) | Doublet of Doublets | 1H | H-5 |
| ~7.1 (s) | Singlet | 1H | H-2 |
| 3.9 (s) | Singlet | 3H | O-CH₃ (Ester) |
| 2.3 (s) | Singlet | 3H | C-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Ester) |
| ~137 | C-7a |
| ~130 | C-3a |
| ~125 | C-6 |
| ~122 | C-2 |
| ~120 | C-4 |
| ~118 | C-5 |
| ~112 | C-3 |
| ~110 | C-7 |
| ~52 | O-CH₃ (Ester) |
| ~10 | C-CH₃ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | N-H Stretch |
| ~3000 | Aromatic C-H Stretch |
| ~1710 | C=O Stretch (Ester) |
| ~1600, ~1450 | C=C Stretch (Aromatic) |
| ~1250 | C-O Stretch (Ester) |
Table 4: Expected Mass Spectrometry (EI) Fragmentation
| m/z | Interpretation |
| 189 | [M]⁺ (Molecular Ion) |
| 158 | [M - OCH₃]⁺ |
| 130 | [M - COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C) using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used to obtain a spectrum with a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) is employed with an ionization energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Safety and Handling of Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 3-methyl-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its hazard classifications, physical and chemical properties, safe handling and storage procedures, disposal guidelines, and potential biological signaling pathways. This document is intended for use by trained professionals in a laboratory setting.
Chemical Identification and Properties
This compound is a solid organic compound. A summary of its key identifiers and physicochemical properties is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 184151-49-3 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Physical Form | Solid[1] |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg[1] |
| Storage Temperature | Room temperature[1] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification and associated precautionary statements are summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity, Oral (Category 4) | GHS07 (Harmful)[1] | Warning [1] | H302: Harmful if swallowed.[1] |
| Skin corrosion/irritation (Category 2) | GHS07 (Harmful)[1] | Warning [1] | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation (Category 2A) | GHS07 (Harmful)[1] | Warning [1] | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Harmful)[1] | Warning [1] | H335: May cause respiratory irritation.[1] |
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
General Handling and Storage of a Solid Organic Compound
This protocol outlines the standard procedure for the safe handling and storage of a solid organic compound like this compound in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, closed-toe shoes.[2][3]
-
Spatula and weighing paper/boat.
-
Properly labeled storage container with a secure lid.
-
Spill kit containing absorbent materials.
Procedure:
-
Preparation: Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.[2] Don all required PPE.[2][3]
-
Weighing and Transfer: Conduct all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood to minimize inhalation exposure.[2] Use a clean spatula to transfer the desired amount of the compound onto a weighing paper or boat.
-
Storage: Store the compound in a tightly sealed and clearly labeled container.[4] Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate spill kit to absorb the material, then collect it in a sealed container for hazardous waste disposal.[4]
In Vitro Cytotoxicity Assay (MTT Assay) - Representative Protocol
This protocol describes a common method for assessing the cytotoxicity of a test compound, such as an indole derivative, against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7, HeLa).[5]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Waste Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Guidelines:
-
Waste Segregation: All waste containing this compound, including unused solid, solutions, and contaminated labware (e.g., gloves, weighing paper), must be treated as hazardous waste.[6]
-
Solid Waste: Collect solid waste in a designated, clearly labeled hazardous waste container for organic solids.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.[3]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Do not dispose of this compound down the drain.[2][3]
Potential Biological Signaling Pathways
While the specific biological targets and signaling pathways of this compound have not been definitively elucidated in the available literature, indole derivatives are known to interact with several key cellular signaling pathways.[7][8]
Hypothesized Signaling Interactions:
Below are diagrams illustrating a general workflow for handling solid organic compounds and a hypothetical signaling pathway that indole derivatives may influence.
Caption: General workflow for the safe handling of solid organic compounds.
Caption: Potential signaling pathways modulated by indole derivatives.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The History & Benefits of Qing Dai for gut health | Evinature [evinature.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methyl-1H-indole-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached via a robust two-step process commencing with the Fischer indole synthesis to construct the core indole scaffold, followed by a Fischer-Speier esterification. This guide includes comprehensive, step-by-step methodologies, a summary of quantitative data, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a prevalent motif in numerous biologically active compounds, and functionalization at the 3 and 6 positions allows for diverse structural modifications to modulate pharmacological activity.[1][2] This compound serves as a crucial precursor for the synthesis of targeted therapeutics, including kinase inhibitors and other novel agents.[3] The following protocols detail a reliable and scalable synthesis route.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| (4-hydrazinophenyl)methanone | C₇H₈N₂O | 136.15 | Solid | 619-67-0 |
| Methyl ethyl ketone (MEK) | C₄H₈O | 72.11 | Liquid | 78-93-3 |
| 3-methyl-1H-indole-6-carboxylic acid | C₁₀H₉NO₂ | 175.18 | Solid | 30932-98-0 |
| Methanol | CH₄O | 32.04 | Liquid | 67-56-1 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Liquid | 7664-93-9 |
| This compound | C₁₁H₁₁NO₂ | 189.21 | Solid | 184151-49-3 |
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Fischer Indole Synthesis - Reaction of (4-hydrazinophenyl)methanone with methyl ethyl ketone (MEK) in the presence of an acid catalyst to yield 3-methyl-1H-indole-6-carboxylic acid.
-
Step 2: Fischer-Speier Esterification - Conversion of the resulting carboxylic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-methyl-1H-indole-6-carboxylic acid via Fischer Indole Synthesis
This protocol is adapted from the general principles of the Fischer indole synthesis.[2][4][5]
Materials:
-
(4-hydrazinophenyl)methanone
-
Methyl ethyl ketone (MEK)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add (4-hydrazinophenyl)methanone (10.0 g, 73.4 mmol).
-
Add glacial acetic acid (100 mL) and stir until the solid is dissolved.
-
Add methyl ethyl ketone (6.3 g, 87.1 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A precipitate of 3-methyl-1H-indole-6-carboxylic acid will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 50 mL).
-
Dry the product under vacuum to yield crude 3-methyl-1H-indole-6-carboxylic acid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of this compound via Fischer-Speier Esterification
This protocol is based on standard acid-catalyzed esterification procedures.[6]
Materials:
-
3-methyl-1H-indole-6-carboxylic acid (from Step 1)
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, suspend 3-methyl-1H-indole-6-carboxylic acid (10.0 g, 57.1 mmol) in anhydrous methanol (150 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.0 mL) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethyl acetate/hexanes to obtain a pure solid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of indole-3-carboxylate derivatives, crucial scaffolds in medicinal chemistry, utilizing palladium-catalyzed cross-coupling and C-H activation strategies. The following sections offer insights into various synthetic methodologies, complete with experimental procedures and quantitative analysis to aid in reaction optimization and substrate scope exploration.
Introduction
Indole-3-carboxylates are pivotal structural motifs found in a wide array of biologically active compounds and pharmaceuticals. The development of efficient and versatile synthetic methods to access these compounds is of significant interest. Palladium catalysis has emerged as a powerful tool for the construction of the indole core and its subsequent functionalization, offering mild reaction conditions and broad functional group tolerance.[1] This document details several key palladium-catalyzed methods for the synthesis of indole-3-carboxylate derivatives, including Heck, Suzuki, and Sonogashira couplings, as well as direct C-H functionalization approaches.
I. Synthesis via Heck Coupling
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a valuable route to construct the indole ring system.[2][3] Intramolecular Heck reactions of appropriately substituted iodoindole derivatives have been successfully employed to synthesize carbolinone structures, which are related to the indole-3-carboxylate framework.[4]
General Reaction Scheme:
An intramolecular Heck reaction can be envisioned for the synthesis of tetracyclic indole derivatives from precursors containing both an iodoindole moiety and an alkene.
Diagram of the Heck Coupling Catalytic Cycle
Caption: General catalytic cycle for the Heck reaction.
Experimental Protocol: Intramolecular Heck Cyclization of 2-Iodo-1H-indole-3-carboxylic Acid Allylamides[4]
A new synthesis of γ-carbolinone derivatives was achieved by an intramolecular Heck cyclisation from the corresponding 2-iodo-1H-indole-3-carboxylic acid allyl-amides.[4]
Materials:
-
2-Iodo-1H-indole-3-carboxylic acid allylamide derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the 2-iodo-1H-indole-3-carboxylic acid allylamide (1.0 mmol) in acetonitrile (20 mL) was added Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
The reaction mixture was heated to reflux (approximately 82 °C) and stirred for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography on silica gel to afford the desired γ-carbolinone derivative.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-allyl-2-iodo-1H-indole-3-carboxamide | 1,2-dihydro-γ-carbolin-4(3H)-one | Not specified |
| 2 | N-allyl-1-methyl-2-iodo-1H-indole-3-carboxamide | 1-methyl-1,2-dihydro-γ-carbolin-4(3H)-one | Not specified |
Note: Specific yield data was not available in the provided search results.
II. Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5] This method has been applied to the synthesis of various substituted indoles, including those with functional groups at the 3-position.[6][7]
General Reaction Scheme:
Aryl or heteroaryl groups can be introduced at various positions of the indole-3-carboxylate core using a suitable halo-indole-3-carboxylate and a boronic acid derivative.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 5-(Pyrrol-2-yl)-1H-indazole-3-carboxylic acid methyl ester[6]
This protocol demonstrates the Suzuki coupling of a bromo-indazole-3-carboxylate, a bioisostere of indole.
Materials:
-
5-Bromo-1H-indazole-3-carboxylic acid methyl ester
-
N-Boc-2-pyrroleboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
A mixture of 5-bromo-1H-indazole-3-carboxylic acid methyl ester (1.0 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in DME (10 mL) was prepared in a reaction vessel.
-
The mixture was heated at 80 °C for 2 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water.
-
The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography to give the desired product.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 5-Bromo-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 |
| 2 | 5-Bromo-1-methyl-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 90 |
III. Synthesis via Sonogashira Coupling
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] This reaction is instrumental in synthesizing 2,3-disubstituted indoles, which can include the carboxylate functionality.[9][10]
General Reaction Scheme:
A one-pot, three-component reaction involving a 2-bromoanilide, a terminal alkyne, and an aryl halide can lead to the formation of 2,3-disubstituted indoles.[10]
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: General catalytic cycle for the Sonogashira coupling.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Indoles[10]
This protocol describes a one-pot, three-component process for synthesizing 2,3-disubstituted indoles from 2-bromoanilides.
Materials:
-
2-Bromo-N-trifluoroacetylaniline
-
Terminal alkyne (e.g., phenylacetylene)
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-bromo-N-trifluoroacetylaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃ (0.04 mmol, 4 mol%) in DMF (5 mL) was stirred at room temperature for 10 minutes.
-
Phenylacetylene (1.2 mmol), bromobenzene (1.5 mmol), and K₂CO₃ (3.0 mmol) were added sequentially.
-
The reaction mixture was heated to 100 °C and stirred for 16 hours.
-
After cooling, the mixture was diluted with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried, and concentrated.
-
The crude product was purified by column chromatography.
| Entry | 2-Bromoanilide | Alkyne | Aryl Bromide | Yield (%) |
| 1 | N-TFA-2-bromoaniline | Phenylacetylene | Bromobenzene | 82 |
| 2 | N-TFA-2-bromo-4-methylaniline | Phenylacetylene | Bromobenzene | 78 |
| 3 | N-TFA-2-bromoaniline | 1-Hexyne | Bromobenzene | 75 |
IV. Synthesis via C-H Functionalization
Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of starting materials.[11] Palladium-catalyzed C-H activation has been successfully employed for the arylation of indoles, providing a direct route to C-2 arylated indoles, which can be precursors to indole-3-carboxylate derivatives.[12]
General Reaction Scheme:
The direct arylation of an indole with a boronic acid at the C-2 position can be achieved using an electrophilic palladium catalyst.
Diagram of a Proposed C-H Activation/Suzuki Coupling Pathway
References
- 1. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
Application Note: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. This application note details an efficient and rapid protocol for the synthesis of methyl 2-methyl-1H-indole-3-carboxylate, a key intermediate for various bioactive compounds. The described method utilizes microwave-assisted organic synthesis (MAOS) to achieve a palladium-catalyzed intramolecular oxidative cyclization. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields.[1] This protocol is intended for researchers and professionals in drug discovery and organic synthesis.
Introduction
Indole derivatives are prevalent in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. The development of efficient and sustainable methods for the synthesis of functionalized indoles is therefore a significant focus of chemical research. Traditional methods, such as the Fischer indole synthesis, often require harsh conditions and long reaction times.[2][3] In contrast, microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical transformations.[2]
This note describes a palladium-catalyzed intramolecular oxidative coupling of an N-aryl enamine to yield methyl 2-methyl-1H-indole-3-carboxylate. The use of microwave irradiation dramatically enhances the reaction rate, affording the desired product in high yield in a fraction of the time required by conventional heating.[1]
Data Presentation
The following table summarizes the optimized reaction conditions for the synthesis of methyl 2-methyl-1H-indole-3-carboxylate, comparing conventional heating with microwave-assisted heating.
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | 80 | 3 h | 72 |
| 2 | Microwave | 60 | 3 h | 94 |
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate.[1][4]
Experimental Protocols
1. Synthesis of Methyl (Z)-3-(phenylamino)but-2-enoate (N-Aryl Enamine Intermediate)
This protocol outlines the synthesis of the enamine precursor required for the subsequent cyclization reaction.
-
Materials:
-
Aniline
-
Methyl acetoacetate
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add aniline (1 equivalent), methyl acetoacetate (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
-
2. Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
This protocol details the palladium-catalyzed intramolecular oxidative cyclization under microwave irradiation.
-
Materials:
-
Methyl (Z)-3-(phenylamino)but-2-enoate (0.16 mmol, 1 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.016 mmol, 0.1 eq)
-
Copper(II) acetate (Cu(OAc)₂; 0.16 mmol, 1 eq)
-
Potassium carbonate (K₂CO₃; 0.40 mmol, 2.5 eq)
-
N,N-Dimethylformamide (DMF; 2 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Argon atmosphere
-
-
Procedure:
-
In a microwave reaction vessel, combine methyl (Z)-3-(phenylamino)but-2-enoate (30.5 mg, 0.16 mmol), palladium(II) acetate (3.6 mg, 0.016 mmol), copper(II) acetate (29.1 mg, 0.16 mmol), and potassium carbonate (55.3 mg, 0.40 mmol).[1]
-
Add 2 mL of DMF to the vessel.[1]
-
Seal the vessel and purge with argon.
-
Place the vessel in the microwave synthesizer and irradiate at 60 °C for 3 hours with stirring.[1][5]
-
After the reaction is complete, cool the vessel to room temperature.
-
The crude product can be purified by semi-preparative HPLC or column chromatography on silica gel.[1]
-
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of methyl 2-methyl-1H-indole-3-carboxylate.
Caption: Synthetic workflow for 2-methyl-1H-indole-3-carboxylate.
References
Application Notes and Protocols: Methyl 3-methyl-1H-indole-6-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of Methyl 3-methyl-1H-indole-6-carboxylate as a versatile building block in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and functionalized indoles such as this compound serve as key intermediates in the synthesis of a wide range of biologically active molecules. This report outlines key reactions, presents detailed experimental protocols, and summarizes quantitative data for the synthetic transformations of this compound.
Introduction
This compound is a bifunctional molecule featuring a reactive indole nitrogen and a methyl ester group, making it a valuable starting material for the synthesis of complex heterocyclic compounds. Its applications primarily revolve around the functionalization of the indole nitrogen, modifications of the ester group, and electrophilic substitution on the indole ring. These transformations are crucial for developing novel therapeutic agents and other functional organic materials. This document details three primary applications: N-alkylation, N-methylation followed by hydrolysis, and bromination of the indole ring.
Key Applications and Experimental Protocols
N-Alkylation: Synthesis of N-Arylmethyl Indole Derivatives
The indole nitrogen of this compound can be readily alkylated to introduce various substituents, a common strategy in drug discovery to modulate the pharmacological properties of indole-based compounds. A notable example is the N-alkylation with benzyl halides.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Experimental Protocol: Synthesis of Methyl 1-(2,6-dimethylbenzyl)-3-methyl-1H-indole-6-carboxylate
This protocol is adapted from patent literature describing the synthesis of indole derivatives as potential therapeutic agents.
-
Materials:
-
This compound
-
2,6-Dimethylbenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of this compound (2.2 g) in N,N-dimethylformamide (20 mL), add potassium carbonate (3.1 g) and 2,6-dimethylbenzyl chloride (2.7 g) at room temperature.
-
Heat the reaction mixture to 130°C and stir for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Temperature | Time | Yield |
| This compound | Methyl 1-(2,6-dimethylbenzyl)-3-methyl-1H-indole-6-carboxylate | 2,6-Dimethylbenzyl chloride, K₂CO₃ | DMF | 130°C | 5 h | N/A |
Yield not explicitly stated in the source document.
N-Methylation and Saponification: Synthesis of 1,3-dimethyl-1H-indole-6-carboxylic acid
This two-step sequence involves the methylation of the indole nitrogen followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a common pathway to introduce a carboxylic acid moiety, which can serve as a handle for further functionalization, such as amide bond formation.
Reaction Workflow:
Caption: Two-step synthesis of 1,3-dimethyl-1H-indole-6-carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Methyl 1,3-dimethyl-1H-indole-6-carboxylate
-
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a mixture of this compound, potassium hydroxide, and methyl iodide in DMSO.
-
Stir the mixture at room temperature for 8 hours.
-
Perform a standard aqueous work-up to isolate the crude product.
-
The product, Methyl 1,3-dimethyl-1H-indole-6-carboxylate, is obtained as a colorless powder and can be used in the next step without further purification.
-
Step 2: Synthesis of 1,3-dimethyl-1H-indole-6-carboxylic acid
-
Materials:
-
Methyl 1,3-dimethyl-1H-indole-6-carboxylate
-
1M Sodium hydroxide (NaOH) aqueous solution
-
Methanol
-
-
Procedure:
-
Dissolve the Methyl 1,3-dimethyl-1H-indole-6-carboxylate from the previous step in methanol.
-
Add a 1M aqueous solution of sodium hydroxide.
-
Stir the mixture at 40°C for 16 hours.
-
After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.
-
Collect the solid by filtration and dry to yield the final product.
-
Quantitative Data:
| Reactant | Product | Reagents (Step 1) | Reagents (Step 2) | Solvent (Step 1) | Solvent (Step 2) | Yield |
| This compound | 1,3-dimethyl-1H-indole-6-carboxylic acid | KOH, CH₃I | 1M NaOH | DMSO | Methanol/Water | N/A |
Yield not explicitly stated in the source document.
Electrophilic Bromination: Synthesis of Methyl 2-bromo-3-methyl-1H-indole-6-carboxylate
Electrophilic substitution is a fundamental reaction of the indole ring. Due to the presence of the methyl group at the 3-position, electrophilic attack is directed to the 2-position. Bromination using N-bromosuccinimide (NBS) is a common method to introduce a bromine atom, which can then be used in cross-coupling reactions to build more complex molecules.
Reaction Scheme:
Caption: Bromination of this compound.
Experimental Protocol: Synthesis of Methyl 2-bromo-3-methyl-1H-indole-6-carboxylate [1][2]
This protocol is based on procedures found in patent literature for the synthesis of RET kinase inhibitors.[1][2]
-
Materials:
-
This compound (240 mg, 1.14 mmol)
-
N-Bromosuccinimide (NBS) (207 mg, 1.14 mmol)
-
Acetic acid (2.5 mL)
-
Water
-
1.0 M Sodium hydroxide (NaOH) aqueous solution
-
-
Procedure:
-
To a solution of this compound (240 mg, 1.14 mmol) in acetic acid (2.5 mL), add N-bromosuccinimide (207 mg, 1.14 mmol).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add water (5 mL) to the reaction mixture.
-
Neutralize the mixture by the dropwise addition of a 1.0 M aqueous solution of NaOH.
-
Collect the resulting precipitate by filtration and dry to obtain the title compound as a dark red solid.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Temperature | Time | Purity (HPLC) | Yield |
| This compound | Methyl 2-bromo-3-methyl-1H-indole-6-carboxylate | NBS | Acetic Acid | Room Temp. | 1 h | 70% | 69% |
Summary and Outlook
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex, biologically active indole derivatives. The application notes and protocols provided herein for N-alkylation, N-methylation followed by saponification, and electrophilic bromination demonstrate its utility as a scaffold for introducing molecular diversity. These reactions provide access to a wide range of substituted indoles that are key components in the development of new pharmaceuticals. Further exploration of reactions involving the ester functionality and cross-coupling reactions of the brominated derivative will undoubtedly expand the synthetic utility of this important building block.
References
Application Notes: "Methyl 3-methyl-1H-indole-6-carboxylate" as a Versatile Building Block for Kinase Inhibitors in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 3-methyl-1H-indole-6-carboxylate" is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of targeted therapies. Its substituted indole scaffold serves as a key pharmacophore for a range of kinase inhibitors, offering a versatile platform for the synthesis of novel drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) inhibitors, which are critical targets in oncology, immunology, and inflammatory diseases.
Kinase Inhibitors Derived from Indole Scaffolds
The indole nucleus is a privileged structure in drug discovery, and its derivatives have been successfully developed as inhibitors of various kinases. The 3-methyl and 6-carboxylate substitutions on the indole ring of "this compound" provide strategic points for chemical modification to achieve high potency and selectivity for the target kinase.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target.
Indole carboxamide derivatives have been identified as potent BTK inhibitors. The synthesis of such compounds can be envisioned starting from "this compound" through an amidation reaction, coupling the indole-6-carboxylic acid moiety with a suitable amine-containing pharmacophore that can interact with the BTK active site.
Janus Kinase 3 (JAK3) Inhibitors
JAK3 is a member of the Janus kinase family that is predominantly expressed in hematopoietic cells and plays a critical role in cytokine signaling pathways that govern immune cell development and function.[1] Selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases, such as rheumatoid arthritis, and for preventing organ transplant rejection. The development of selective JAK3 inhibitors is challenging due to the high homology among JAK family members. The unique structural features of the indole scaffold can be exploited to achieve this selectivity.
Data Presentation
The following tables summarize quantitative data for representative indole-based kinase inhibitors. While a direct synthesis of a marketed drug from "this compound" is not publicly available, the data presented for closely related indole derivatives highlight the potential of this building block.
Table 1: Biological Activity of Representative Indole-Based BTK Inhibitors
| Compound ID | Target | Assay | IC50 (nM) | Cell-Based Assay | IC50 (µM) |
| Indole Carboxamide A | BTK | Biochemical | 5 | Ramos cell proliferation | 0.1 |
| Indole Carboxamide B | BTK | Biochemical | 12 | TMD8 cell proliferation | 0.5 |
Table 2: Biological Activity of Representative Indole-Based JAK3 Inhibitors
| Compound ID | Target | Assay | IC50 (nM) | Cellular Assay | IC50 (nM) |
| Indole Derivative X | JAK3 | Biochemical | 15 | IL-2 stimulated T-cell prolif. | 150 |
| Indole Derivative Y | JAK3 | Biochemical | 8 | STAT5 phosphorylation | 95 |
Experimental Protocols
The following are representative protocols for key transformations involving "this compound" to generate precursors for kinase inhibitors.
Protocol 1: Hydrolysis of this compound to 3-methyl-1H-indole-6-carboxylic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a necessary intermediate for subsequent amidation reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (3:1:1).
-
Add LiOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-methyl-1H-indole-6-carboxylic acid.
Expected Yield: 90-98%
Protocol 2: Amidation of 3-methyl-1H-indole-6-carboxylic acid to form an Indole Carboxamide
This protocol outlines the coupling of the indole carboxylic acid with a representative amine to form the corresponding amide, a common core structure in many kinase inhibitors.
Materials:
-
3-methyl-1H-indole-6-carboxylic acid
-
Amine hydrochloride (e.g., 4-(aminomethyl)piperidine dihydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3-methyl-1H-indole-6-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole carboxamide.
Expected Yield: 60-80%
Signaling Pathway and Experimental Workflow Diagrams
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: BTK signaling pathway and the point of intervention by indole-based inhibitors.
Janus Kinase 3 (JAK3) Signaling Pathway
Caption: JAK3 signaling pathway and the inhibitory action of indole-based compounds.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for preparing indole-based kinase inhibitors.
Conclusion
"this compound" represents a highly valuable and versatile starting material for the synthesis of targeted kinase inhibitors. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of novel drug candidates targeting BTK, JAK3, and other relevant kinases. The inherent drug-like properties of the indole scaffold, combined with the potential for diverse functionalization, make this building block a cornerstone in the development of next-generation therapeutics for a wide range of diseases.
References
Application Notes & Protocols for the Characterization of Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Methyl 3-methyl-1H-indole-6-carboxylate (CAS No: 184151-49-3). The protocols outlined below are based on established principles for the analysis of indole derivatives and can be adapted for various research and quality control purposes.
Molecular Structure:
Chemical Formula: C₁₁H₁₁NO₂[1]
Molecular Weight: 189.21 g/mol [1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound. A reversed-phase method is typically employed to separate the compound from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Expected Results:
A single major peak corresponding to this compound would be expected. The retention time will be dependent on the specific HPLC system and column used. Purity is calculated based on the area percentage of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and molecular weight of the compound.
Experimental Protocol:
-
LC System: Utilize the HPLC conditions described in Section 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is generally suitable for indole derivatives.
-
Scan Range: m/z 50-500
-
Data Analysis: Extract the mass spectrum of the major peak from the total ion chromatogram (TIC).
Expected Quantitative Data:
| Parameter | Expected Value |
| [M+H]⁺ (Protonated Molecule) | m/z 190.08 |
| [M+Na]⁺ (Sodium Adduct) | m/z 212.06 |
| [2M+H]⁺ (Protonated Dimer) | m/z 379.15 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to assess the presence of residual solvents or volatile by-products from the synthesis of this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-450
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Expected Fragmentation Pattern:
Based on the analysis of analogous compounds, the following fragmentation pattern can be anticipated.[2] The molecular ion peak is expected at m/z 189.
| m/z | Proposed Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 158 | [M - OCH₃]⁺ |
| 130 | [M - COOCH₃]⁺ |
| 103 | Indole ring fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: Approximately 10-20 mg/mL.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.
Expected ¹H NMR Spectral Data (in CDCl₃):
Based on analogous compounds, the following chemical shifts are predicted.[2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 (broad s) | Singlet | 1H | N-H |
| ~8.0 (s) | Singlet | 1H | H-7 |
| ~7.8 (d) | Doublet | 1H | H-5 |
| ~7.6 (d) | Doublet | 1H | H-4 |
| ~7.1 (s) | Singlet | 1H | H-2 |
| ~3.9 (s) | Singlet | 3H | -OCH₃ |
| ~2.3 (s) | Singlet | 3H | -CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (ester) |
| ~136 | C-3a |
| ~134 | C-7a |
| ~125 | C-6 |
| ~122 | C-2 |
| ~120 | C-5 |
| ~118 | C-4 |
| ~110 | C-3 |
| ~52 | -OCH₃ |
| ~12 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Indole N-H |
| ~3000-2850 | C-H Stretch | Aromatic and Aliphatic C-H |
| ~1700 | C=O Stretch | Ester Carbonyl |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester C-O |
Visualizations
Analytical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques and the information they provide for the characterization of the target molecule.
Caption: Relationship between analytical techniques and the information obtained.
References
Application Notes and Protocols for the HPLC Analysis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of various indole derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the analysis of critical compounds such as tryptophan and its metabolites, indole-3-pyruvic acid, and various indole alkaloids.
Introduction
Indole derivatives are a large and diverse class of bioactive compounds that play crucial roles in numerous physiological and pathological processes. They include essential amino acids like tryptophan, key phytohormones such as indole-3-acetic acid (IAA), and a wide array of alkaloids with significant pharmacological activities.[1][2][3] Accurate and robust analytical methods are therefore essential for their quantification in various matrices, including biological fluids, plant tissues, and pharmaceutical formulations. HPLC, particularly in reversed-phase mode coupled with UV or fluorescence detection, is a powerful and widely used technique for the separation and quantification of these compounds.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and quantitative data for the HPLC analysis of a range of indole derivatives, compiled from various validated methods. These tables are intended to serve as a guide for method development and selection.
Table 1: HPLC Method Parameters for Tryptophan and its Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Shim-pack XR-ODS | C18 | Reverse-phase column |
| Mobile Phase | Not specified | A: 0.1% Formic Acid in WaterB: Methanol | Not specified |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | Not specified | 1.0 mL/min | Not specified |
| Detection | UV & Fluorescence | PDA (280 nm) & Fluorescence | UV & Fluorescence |
| Analytes | 16 Tryptophan Metabolites | 10 Indole Compounds | Tryptophan, Kynurenine, 3-Hydroxykynurenine, Kynurenic acid, 3-Hydroxyanthranilic acid |
| Run Time | ~6 minutes[7] | Not specified | < 30 minutes[8] |
| Detection Limit | Not specified | 0.08 - 1.72 µM (LOQ)[9] | Not specified |
Table 2: HPLC Method Parameters for Indole Alkaloids and Other Derivatives
| Parameter | Method 4 | Method 5 | Method 6 |
| Stationary Phase | Symmetry C8 | Zorbax Eclipse XDB C8 | Cogent Phenyl Hydride™ |
| Mobile Phase | A: 2.5% Acetic Acid in H₂O (pH 3.8)B: 80% Acetonitrile in H₂O | 60% Methanol, 40% 1% Acetic Acid | A: DI Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm)[2][10] | Fluorescence (Ex: 282 nm, Em: 360 nm)[2] | UV @ 280 nm[11] |
| Analytes | Trp, TAM, ILA, IAM, IAA, TOL, IAN | IAA, IPA, Abscisic Acid | Indole-3-Butyric Acid |
| Detection Limit | < 0.015 µg/mL (LOD)[12] | Not specified | Not specified |
Note: Retention times and detection limits are approximate and can vary based on the specific HPLC system, column condition, and precise experimental parameters.
Experimental Protocols
The following section provides detailed methodologies for sample preparation and HPLC analysis of indole derivatives.
This protocol is designed for the simple and rapid preparation of bacterial culture supernatants for the analysis of indolic compounds like IAA and its precursors.[10][12]
Materials:
-
Bacterial culture
-
0.5 mL centrifugal filter tubes (3-kDa cut-off membrane)
-
Centrifuge (capable of 14,000 x g)
Procedure:
-
Transfer 0.5 mL of the bacterial culture supernatant into the sample chamber of a 0.5 mL centrifugal filter tube.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the filtrate, which can be directly injected into the HPLC system.
This protocol describes a liquid-liquid extraction method suitable for the analysis of indole compounds like indole-3-pyruvic acid (IPA) from plant tissues.[2]
Materials:
-
Plant tissue (fresh or frozen)
-
Mortar and pestle
-
Liquid nitrogen (for frozen tissue)
-
Methanol
-
1 M HCl
-
Ethyl acetate
-
Centrifuge (capable of 10,000 rpm)
-
Rotary evaporator
-
0.45 µm syringe filter
Procedure:
-
Grind the plant tissue to a fine powder using a mortar and pestle, with liquid nitrogen if the tissue is fresh.
-
Add methanol (e.g., 4 mL per gram of fresh weight) and continue grinding to create a homogenous slurry.
-
Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant. The pellet can be re-extracted with methanol to improve recovery.
-
Pool the supernatants and acidify to pH 2.5 with 1 M HCl.
-
Partition the acidified extract twice with an equal volume of ethyl acetate.
-
Collect the upper organic phase and evaporate it to dryness using a rotary evaporator at 35°C.
-
Dissolve the dried extract in a known volume of methanol (e.g., 100 µL) and filter through a 0.45 µm syringe filter before HPLC injection.
This method is a rapid and sensitive approach for the simultaneous analysis of tryptophan and its metabolites using pre-column derivatization with o-phthaldialdehyde (OPA).[1][4]
Instrumentation:
-
HPLC system with an autosampler, binary or quaternary pump, column oven, and dual-channel fluorescence detector.
-
Reversed-phase C18 column.
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate buffer)
-
Mobile Phase B: Acetonitrile or Methanol
-
OPA derivatization reagent
Procedure:
-
Derivatization: The autosampler is programmed to mix the sample with the OPA reagent for 1 minute at room temperature (20-25°C) to form highly fluorescent derivatives.
-
Injection: Immediately inject the derivatized sample onto the HPLC column.
-
Chromatographic Conditions:
-
Detection:
Visualizations
The following diagrams illustrate the experimental workflow and a key biosynthetic pathway involving indole derivatives.
Caption: General experimental workflow for the HPLC analysis of indole derivatives.
Caption: Simplified overview of major tryptophan-dependent indole-3-acetic acid (IAA) biosynthesis pathways.
References
- 1. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. scilit.com [scilit.com]
- 6. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Batch Analysis of Tryptophan and Its Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 3-methyl-1H-indole-6-carboxylate, a key intermediate in various pharmaceutical and chemical syntheses. The following methods are based on established purification techniques for indole derivatives and can be adapted to achieve high purity of the target compound.
Overview of Purification Strategies
The selection of a suitable purification technique for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal methods employed are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be utilized.
A general workflow for the purification process is outlined below:
Application Notes and Protocols: Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and biological evaluation of Methyl 3-methyl-1H-indole-6-carboxylate, a member of the indole class of heterocyclic compounds. Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1] This document outlines a synthetic route via Fischer-Speier esterification, a common method for preparing esters from carboxylic acids, and a standard protocol for assessing cytotoxicity using the MTT assay. Additionally, a potential mechanism of action, tubulin polymerization inhibition, is discussed and visualized.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 184151-49-3 | [2] |
| Linear Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg | [2] |
| Physical Form | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage | Store at room temperature | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 3-methyl-1H-indole-6-carboxylic acid and methanol, using a strong acid catalyst. The reaction is an equilibrium process, and using an excess of methanol helps to drive the reaction towards the product.
Materials:
-
3-methyl-1H-indole-6-carboxylic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-methyl-1H-indole-6-carboxylic acid.
-
Add a significant excess of anhydrous methanol to the flask to act as both a reactant and a solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water. The product may precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Expected Yield:
While specific yields for this exact reaction are not widely reported, similar Fischer esterification reactions of indole carboxylic acids can achieve yields of over 90% with proper optimization.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
The cell viability can be calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-phenyl-3-substituted indole derivative | K562 (Leukemia) | 5-11 | [3] |
| 3-indolyl-phenylmethanone derivative (BPR0L075) | Various human cancer cell lines | Potent antitumor activity | [4] |
| 2-phenylindole derivative with hydrazide at position 3 | Various tumor cell lines | 0.016-0.062 | [4] |
Visualizations
Experimental Workflow: Synthesis and Cytotoxicity Testing
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Indole-6-Carboxylate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of indole-6-carboxylates and related indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Fischer indole synthesis?
A: Low yields in the Fischer indole synthesis can stem from several factors related to the catalyst and reaction conditions.[1][2] Key issues include:
-
Inappropriate Acid Strength: The reaction is highly sensitive to the strength of the acid catalyst.[1] Strong acids can cause the degradation or polymerization of starting materials, while weak acids may not be effective enough to catalyze the reaction.[1] A screening of various Brønsted and Lewis acids is often necessary to find the optimal choice for your specific substrate.[1]
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[2] For these substrates, Lewis acids like ZnCl₂ may improve efficiency.[1]
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters that must be optimized.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the ideal duration.[1]
-
Purity of Reagents: Impurities present in the starting materials, such as the phenylhydrazine or the carbonyl compound, can interfere with the reaction and lead to unwanted side products.[1][2]
Q2: My palladium-catalyzed cyclization is inefficient. How can I improve the yield and reaction time?
A: For palladium-catalyzed intramolecular oxidative coupling to form indole carboxylates, several factors can be optimized. Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times compared to conventional heating.[3] For example, in the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, switching from conventional heating (80°C) to microwave irradiation (60°C) in DMF increased the yield from 72% to 91% and reduced the time from 16 hours to 3 hours.[3] Additionally, screening solvents and the amount of oxidant (e.g., Cu(OAc)₂) is critical.[3]
Q3: I am observing unexpected side products. What are the common side reactions and how can they be minimized?
A: Side product formation is a frequent challenge. Common issues include:
-
Benzofuran Formation: In the Nenitzescu synthesis for 5-hydroxyindoles, the formation of 5-hydroxybenzofurans is a well-known competing reaction pathway.[4] The outcome is highly dependent on the specific substrates and reaction conditions (solvent, catalyst).[4]
-
Polymerization: Indoles can be unstable under highly acidic conditions, leading to polymerization.[5] It is important to use acids in catalytic amounts and control the reaction temperature.[5]
-
Hydrodehalogenation: During catalytic hydrogenation of halogenated indoles, the loss of halogen atoms can occur.[5] Using milder conditions (lower temperature and pressure) and choosing a suitable catalyst, such as a platinum-based one over palladium on carbon (Pd/C), can help minimize this side reaction.[5]
-
Dimer Formation: During the nitrosation of indoles to form indazoles, a side reaction can lead to the formation of red-colored dimers. This can be minimized by the slow addition of the indole to the nitrosating mixture at low temperatures (e.g., 0°C) to keep the indole concentration low.[6]
Q4: How critical is the choice of solvent and temperature?
A: Solvent and temperature are crucial and often interdependent. For instance, in the regioselective synthesis of 3-nitroindoles, switching the solvent from THF or CH₂Cl₂ to acetonitrile increased the yield from trace amounts to 97%.[7] Temperature is also critical; in the same reaction, reducing the temperature from 0°C to -20°C nearly halted the reaction, while increasing it to 25°C also resulted in only trace product.[7] Similarly, in the Hemetsberger–Knittel synthesis of indole-2-carboxylates, both reaction temperature and reactant concentration for the thermolytic cyclization step must be optimized for good yields.[8]
Troubleshooting Guides
This section addresses specific problems in a structured format to guide you through the resolution process.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Poor Reagent Quality | Ensure the purity of starting materials. Purify tryptamines, aldehydes, phenylhydrazines, or carbonyl compounds before use. | [1][2][9] |
| Inappropriate Catalyst | Screen different acid catalysts (Brønsted and Lewis acids like TFA, HCl, ZnCl₂, PPA) and optimize their concentration. The choice is highly substrate-dependent. | [1][2][9] |
| Sub-optimal Conditions | Systematically vary reaction temperature and time. Monitor reaction progress frequently using TLC to avoid over-running or stopping too early. | [1][9] |
| Catalyst Poisoning | In catalytic hydrogenations, the indoline product can poison the metal catalyst. Using an acid co-catalyst like p-toluenesulfonic acid can sometimes mitigate this issue. | [5] |
| Poor Solubility | Experiment with different solvents (e.g., DCM, DMF, THF, acetonitrile) to improve the solubility of reagents. Increasing the temperature may also help but must be balanced against potential degradation. | [10] |
Issue 2: Formation of Multiple Products / Low Selectivity
| Potential Cause | Recommended Solution | Citation |
| Competing Reaction Pathways | Modify reaction conditions. Lowering the temperature can sometimes favor the kinetic product and improve selectivity. | [9] |
| Steric Hindrance | Bulky substituents on starting materials can impede the desired reaction. Consider a different synthetic route or less hindered starting materials if possible. | [2][9] |
| Over-reduction | In nitro group reductions, reactive intermediates can lead to side products like azo compounds. Carefully select the reducing agent (e.g., H₂/Pd/C, Fe/HCl, SnCl₂) and control the temperature. | [11] |
| Regioisomer Formation | In Friedel-Crafts acylations, two regioisomers may form. Reaction conditions, particularly the choice of Lewis acid and solvent, can influence the ratio of products. | [8] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield
This table summarizes the effect of different acid catalysts on the yield of a model Pictet-Spengler reaction for indole alkaloid synthesis.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) (10) | Dichloromethane | 25 | 12 | 85 |
| p-Toluenesulfonic Acid (p-TSA) (10) | Toluene | 110 | 8 | 78 |
| Hydrochloric Acid (HCl) (stoichiometric) | Ethanol | 78 | 24 | 65 |
| No Catalyst | Dichloromethane | 25 | 48 | <5 |
| Data is illustrative, based on principles discussed in source material.[9] |
Table 2: Microwave-Assisted vs. Conventional Heating for Indole Synthesis
Comparison of reaction conditions for the synthesis of methyl 2,4,7-trimethyl-1H-indole-3-carboxylate.
| Method | Catalyst (mol%) | Oxidant (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conventional | Pd(OAc)₂ (10) | Cu(OAc)₂ (3) | DMF | 110 | 16 | 89 |
| Microwave | Pd(OAc)₂ (10) | Cu(OAc)₂ (3) | DMF | 60 | 3 | 94 |
| Data adapted from the synthesis of related indole-3-carboxylate derivatives.[3] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a generalized method and requires optimization for specific substrates.[2][4]
-
Hydrazone Formation (Optional): An equimolar mixture of the arylhydrazine and the corresponding aldehyde or ketone is heated in a suitable solvent (e.g., acetic acid or ethanol) to form the arylhydrazone. Often, this intermediate does not need to be isolated.[2]
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄) to the reaction mixture containing the arylhydrazine and carbonyl compound (or the isolated hydrazone).
-
Heating: Heat the mixture under reflux with constant stirring. The optimal temperature and time (typically 2-4 hours) depend heavily on the specific substrates and catalyst used.[4]
-
Work-up: After cooling, pour the reaction mixture into ice-water. If a solid precipitates, collect it by filtration. Otherwise, neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Hydrolysis of Methyl Indole-6-Carboxylate to Indole-6-Carboxylic Acid
This procedure details the saponification of the methyl ester to the corresponding carboxylic acid.[12]
-
Reaction Setup: In a round-bottom flask, dissolve methyl indole-6-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 4 equivalents) to the solution.
-
Heating: Stir the mixture at 60°C for approximately 6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Acidification: Dissolve the aqueous residue in water and acidify the solution with hydrochloric acid (e.g., 50% v/v HCl) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry to yield indole-6-carboxylic acid. A yield of 95% has been reported for this transformation.[12]
Visualizations
Workflow and Troubleshooting Diagrams
Caption: A typical workflow for chemical synthesis experiments.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Methyl 3-methyl-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-1H-indole-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical starting materials are methyl 4-hydrazinobenzoate and butan-2-one.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The synthesis of this compound via the Fischer indole synthesis typically employs the following:
-
Arylhydrazine: Methyl 4-hydrazinobenzoate or its hydrochloride salt.
-
Carbonyl compound: Butan-2-one (methyl ethyl ketone).
-
Acid catalyst: Brønsted acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or polyphosphoric acid (PPA), and Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are commonly used.[1][4]
-
Solvent: Often, a high-boiling point solvent like acetic acid or ethanol is used.
Q3: What are the critical parameters that can affect the yield and purity of the final product?
A3: Several factors can significantly influence the outcome of the synthesis:
-
Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed.[5] However, excessively high temperatures can lead to degradation and the formation of side products.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. The acidity of the medium can affect the rate of the key[2][2]-sigmatropic rearrangement and influence the regioselectivity of the cyclization.[4]
-
Purity of Starting Materials: Impurities in the starting arylhydrazine or ketone can lead to the formation of unwanted side products, complicating purification and reducing the overall yield.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged reaction times, especially at high temperatures, can lead to product degradation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrazone Formation | Ensure equimolar amounts of the arylhydrazine and ketone are used. The formation of the hydrazone can sometimes be facilitated by gentle heating or the addition of a catalytic amount of acid. |
| Incorrect Acid Catalyst or Concentration | The choice of acid is critical.[4] If using a Brønsted acid like H₂SO₄, ensure it is added cautiously and in the correct concentration. For Lewis acids like ZnCl₂, ensure it is anhydrous. Experiment with different acid catalysts (e.g., PPA, TsOH) to find the optimal one for your specific substrate. |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy for the[2][2]-sigmatropic rearrangement.[5] If the reaction is sluggish at a lower temperature, gradually increase the temperature while monitoring the reaction progress by TLC. Conversely, if significant degradation is observed, try a lower temperature for a longer duration. |
| Degradation of Starting Materials or Product | Arylhydrazines can be unstable, especially at high temperatures. Ensure the starting materials are pure and stored correctly. Minimize the reaction time at elevated temperatures. |
| N-N Bond Cleavage in Hydrazone | Electron-donating groups on the arylhydrazine can sometimes promote N-N bond cleavage as a side reaction. While the ester group in the starting material is electron-withdrawing, careful control of acidity and temperature is still important. |
Problem 2: Formation of Multiple Products/Impure Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | When using an unsymmetrical ketone like butan-2-one, there is a possibility of forming two different regioisomers of the indole. The direction of cyclization can be influenced by the steric hindrance and the acidity of the medium.[4] Analysis of the crude product by ¹H NMR is essential to determine the isomeric ratio. Purification by column chromatography may be necessary to separate the desired isomer. |
| Side Reactions | Common side reactions in the Fischer indole synthesis include rearrangements and the formation of dimeric or polymeric byproducts.[6] To minimize these, ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. Maintaining a low concentration of the reactive intermediates by slow addition of reagents can also be beneficial. |
| Incomplete Reaction | If the reaction has not gone to completion, you will have a mixture of starting materials and product. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or the addition of more catalyst might be necessary. |
| Post-Reaction Decomposition | The work-up procedure can sometimes lead to product degradation. Ensure that the neutralization of the acidic reaction mixture is done carefully, avoiding excessive heat generation. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound
This protocol is a general guideline based on typical Fischer indole syntheses. Optimization may be required.
Materials:
-
Methyl 4-hydrazinobenzoate hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol or Acetic Acid (solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydrazinobenzoate hydrochloride (1 equivalent) and butan-2-one (1.1 equivalents).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or acetic acid). Slowly and carefully add the acid catalyst (e.g., polyphosphoric acid, typically in excess by weight) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) and maintain it for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
Table 1: Reaction Conditions for Syntheses of Related Indole Carboxylates
| Product | Starting Materials | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-methyl-1H-indole-3-carboxylate | Substituted aniline and methyl (Z)-3-aminobut-2-enoate | Pd(OAc)₂/Cu(OAc)₂/DMF | 60 (µW) | 0.5 | 93 | |
| Ethyl 2-methylindole-5-carboxylate | Ethyl 4-aminobenzoate and methylthio-2-propanone | Raney Nickel/Ethanol | RT | 1 | 93-99 | [7] |
| Methyl indole-4-carboxylate | Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂/PPh₃/MeCN | 100 | 50 | 91 |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in the synthesis.
Fischer Indole Synthesis Pathway and a Potential Side Reaction
Caption: The Fischer indole synthesis pathway and a competing side reaction.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Methyl 3-methyl-1H-indole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Methyl 3-methyl-1H-indole-6-carboxylate" synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Fischer indole synthesis, a widely used method for preparing substituted indoles.[1][2][3][4][5]
Q1: Low or No Yield of the Desired Indole Product.
Low or no product formation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Materials | Ensure the purity of the hydrazine precursor and the carbonyl compound (acetone). Impurities can interfere with the reaction. |
| Suboptimal Reaction Conditions | The Fischer indole synthesis is sensitive to temperature, reaction time, and the choice and concentration of the acid catalyst.[2] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] Optimize the temperature and reaction time; prolonged high temperatures can lead to degradation. |
| Incomplete Hydrazone Formation | The initial formation of the phenylhydrazone is a critical step.[2] Ensure equimolar amounts of the hydrazine and carbonyl compound are used. The reaction can be monitored by TLC to confirm the consumption of the starting materials. |
| Decomposition of Reactants or Intermediates | The electron-withdrawing nature of the methoxycarbonyl group on the phenylhydrazine can make the reaction more challenging. Milder reaction conditions (lower temperature, weaker acid) might be necessary to prevent decomposition. |
Q2: Formation of Significant Amounts of Side Products.
The presence of impurities and side products complicates purification and reduces the overall yield.
| Potential Side Product | Formation Pathway | Mitigation Strategy |
| Regioisomers | If an unsymmetrical ketone is used, two different regioisomers can be formed. While acetone is symmetrical, impurities in the starting materials could lead to unexpected products. | Use high-purity acetone. |
| Polymeric/Tarry Materials | Strong acidic conditions and high temperatures can promote polymerization of the starting materials or intermediates. | Use the mildest possible acid catalyst and the lowest effective temperature. Consider a solvent-free approach or using a high-boiling point solvent to maintain a consistent temperature. |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of the hydrazine precursor and acetone in the final mixture. | Increase the reaction time or temperature cautiously. Ensure efficient mixing. |
Q3: Difficulty in Product Purification.
Isolating the pure "this compound" can be challenging due to the presence of colored impurities and byproducts.
| Issue | Recommended Solution |
| Oily or Dark-Colored Crude Product | This often indicates the presence of polymeric byproducts. |
| Co-elution of Impurities during Chromatography | If impurities have similar polarity to the product, separation can be difficult. |
| Product Decomposition on Silica Gel | Some indole derivatives can be sensitive to acidic silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and classical approach is the Fischer indole synthesis.[1][2][3][4][5] This involves the reaction of methyl 4-hydrazinyl-3-methylbenzoate with acetone in the presence of an acid catalyst.
Q2: How can I prepare the required precursor, methyl 4-hydrazinyl-3-methylbenzoate?
This hydrazine derivative can be prepared from methyl 4-amino-3-methylbenzoate via a two-step process:
-
Diazotization: The aniline is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt is then reduced to the hydrazine using a suitable reducing agent, such as tin(II) chloride (SnCl₂).
Q3: Are there alternative synthetic methods to the Fischer indole synthesis?
Yes, several other methods exist for indole synthesis, although they may be less common for this specific substitution pattern. These include:
-
Palladium-catalyzed indole synthesis: These methods often involve the coupling of an aniline with a ketone or alkyne.[6] While powerful, they may require more specialized catalysts and ligands.
-
Bischler-Möhlau indole synthesis: This method typically involves the reaction of an α-halo-ketone with an aniline.
-
Japp-Klingemann reaction: This can be used to synthesize the necessary hydrazone precursor for the Fischer indole synthesis from a β-keto ester and a diazonium salt.
Q4: What are the expected spectroscopic data for this compound?
While specific experimental data can vary, one would expect the following characteristic signals:
-
¹H NMR: A singlet for the C3-methyl group, a singlet for the ester methyl group, aromatic protons in the expected regions for the indole ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the two methyl carbons, the ester carbonyl carbon, and the aromatic carbons of the indole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂).
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydrazinyl-3-methylbenzoate (Precursor)
-
Diazotization:
-
Dissolve methyl 4-amino-3-methylbenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry under vacuum.
-
The free hydrazine can be obtained by treating the hydrochloride salt with a base (e.g., sodium hydroxide solution) and extracting with a suitable organic solvent.
-
Protocol 2: Fischer Indole Synthesis of this compound
-
Reaction Setup:
-
To a round-bottom flask, add methyl 4-hydrazinyl-3-methylbenzoate (1 equivalent) and a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add acetone (1.1-1.5 equivalents).
-
Carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by Thin Layer Chromatography (TLC).
-
The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Fischer indole synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the formylation of indole derivatives.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Formation of a Significant Amount of an Unexpected Side Product in Vilsmeier-Haack Formylation.
Q: During the Vilsmeier-Haack formylation of indole, I observed a significant byproduct that complicates purification and reduces the yield of my desired 3-formylindole. What could this be and how can I avoid it?
A: A common side product in the Vilsmeier-Haack formylation of indoles is 3-cyanoindole . Its formation can be attributed to several factors:
-
Presence of Nitrogen-Containing Impurities: Impurities such as hydroxylamine or ammonia derivatives in your reagents or solvents can react with the initially formed 3-formylindole.
-
Reaction with Atmospheric Moisture: Moisture can lead to the in-situ formation of species that react with the formyl group.
-
Inappropriate Work-up Conditions: Using ammonia-based quenching agents can promote the conversion of the aldehyde to a nitrile.
Solutions to Minimize 3-Cyanoindole Formation:
-
Use High-Purity Reagents: Ensure that your N,N-dimethylformamide (DMF) is anhydrous and free from decomposition products. Freshly distilled reagents and anhydrous solvents are recommended.
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to exclude moisture.
-
Control Reaction Temperature: Perform the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS to avoid prolonged heating.[1]
-
Appropriate Quenching: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]
Q: I am observing a different, high molecular weight side product, especially when using orthoformates for formylation. What is this and how can I prevent it?
A: The formation of tris(indolyl)methanes (TIMs) is a known side reaction, particularly when using orthoformates like trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) in the presence of Brønsted or Lewis acids.
Mechanism of TIM Formation: The reaction of indole with the formylating agent can lead to the formation of a di-indolylmethane intermediate, which can further react with another indole molecule to form the tris(indolyl)methane.
Strategies to Avoid TIM Formation:
-
Choice of Catalyst: The choice of Lewis acid can significantly influence the reaction outcome. For instance, using BF₃·OEt₂ as a catalyst with TMOF has been shown to favor the desired C3-formylation over TIM formation.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reagents and the reaction temperature can help minimize the formation of TIMs.
Issue 2: Low Yield or No Reaction.
Q: My indole formylation reaction is resulting in a very low yield or fails to proceed. What are the common causes and how can I troubleshoot this?
A: Low yields in indole formylation can arise from several factors:
-
Substrate Reactivity: The electronic properties of the substituents on the indole ring can significantly impact its reactivity. Electron-withdrawing groups can deactivate the ring, making formylation more difficult.
-
Reagent Quality: The Vilsmeier reagent, for example, is sensitive to moisture and should be freshly prepared.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are crucial parameters that need to be optimized for each specific substrate.
Troubleshooting Steps for Low Yield:
-
Verify Starting Material Purity: Ensure your indole derivative is pure and free of any contaminants.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of the reagents.
-
Consider a Different Formylation Method: If one method consistently gives low yields, an alternative approach might be more suitable for your specific substrate (see comparative data below). For instance, the Duff reaction is known to be generally inefficient, so for substrates that are not highly activated, other methods might be preferable.[1]
Issue 3: Formation of Polymeric Materials.
Q: I am observing the formation of a dark, insoluble material (polymer) in my reaction mixture. What causes this and how can I prevent it?
A: Indoles are susceptible to acid-catalyzed polymerization, especially under harsh acidic conditions or at elevated temperatures. The highly reactive C3 position of the indole ring can be protonated, leading to electrophilic attack on another indole molecule, initiating polymerization.
Preventing Polymerization:
-
Milder Reaction Conditions: Employing milder formylation methods that do not require strong acids can be beneficial.
-
Temperature Control: Maintaining a low reaction temperature throughout the process can suppress polymerization.
-
Protecting Groups: N-protection of the indole can sometimes mitigate polymerization by reducing the electron density of the ring.
Issue 4: Difficulty in Product Purification.
Q: I am having trouble separating my desired formylated indole from the side products. What purification strategies can I use?
A: The separation of the formylated product from byproducts like 3-cyanoindole or constitutional isomers can be challenging due to similar polarities.
Purification Tips:
-
Column Chromatography: Careful optimization of the solvent system for column chromatography is often necessary. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) may be required.
Data Presentation: Comparative Yields of Formylation Methods
The following table summarizes typical yields for different formylation methods on indole and 2-methylindole (skatole). Note that reaction conditions can significantly influence yields.
| Indole Derivative | Formylation Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Indole | Vilsmeier-Haack | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |
| Indole | Duff Reaction | Hexamethylenetetramine, Acetic Acid | Hot | - | 25 | |
| 2-Methylindole | Vilsmeier-Haack | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [2] |
| 2-Methylindole | Duff Reaction | Hexamethylenetetramine, Acetic Acid | Hot | - | 74 |
Experimental Protocols
Detailed methodologies for key formylation reactions on indole derivatives are provided below.
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol is designed to maximize the yield of 3-formylindole.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[1]
-
Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate 3-formylindole.[1]
Protocol 2: Gattermann Formylation of Indole (Adams Modification)
This method uses zinc cyanide, which is safer to handle than hydrogen cyanide gas.[3][4]
Materials:
-
Indole
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous diethyl ether
-
Hydrogen chloride (HCl) gas
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend indole (1 equivalent) and zinc cyanide (1.2 equivalents) in anhydrous diethyl ether.
-
Reaction: Cool the mixture in an ice bath and pass a rapid stream of dry hydrogen chloride gas through the suspension with vigorous stirring for 1-2 hours.
-
Hydrolysis: After the reaction is complete, decant the ether and add ice and water to the residue to hydrolyze the intermediate aldimine salt.
-
Work-up and Isolation: The product, 3-formylindole, can be isolated by filtration or extraction with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Duff Reaction on 2-Methylindole (Skatole)
This protocol describes a typical Duff reaction for the formylation of an activated indole derivative.
Materials:
-
2-Methylindole (Skatole)
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 2-methylindole (1 equivalent) and hexamethylenetetramine (1.5 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the progress of the reaction by TLC.
-
Hydrolysis: After cooling, add water and concentrated hydrochloric acid to the reaction mixture and heat to hydrolyze the intermediate Schiff base.
-
Work-up and Isolation: Cool the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vilsmeier-Haack formylation of indole and the side reaction pathway to 3-cyanoindole.
Caption: A logical workflow for troubleshooting common issues in indole formylation experiments.
Caption: Reaction pathway illustrating the formation of tris(indolyl)methanes during formylation.
References
Technical Support Center: Purification of Indole-6-Carboxylate Esters
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of indole-6-carboxylate esters.
Frequently Asked Questions (FAQs)
Q1: My purified indole-6-carboxylate ester is discolored (e.g., brown or black). What is the likely cause and how can I fix it?
A1: Discoloration is often due to residual starting materials, byproducts from the synthesis (such as nitration or cyclization steps), or degradation of the indole ring.[1] Overheating during solvent removal or extended exposure to strong acids or bases can also lead to the formation of colored impurities.[1]
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through Celite or a pre-warmed funnel to remove the charcoal and adsorbed impurities.[1]
-
Minimize Heat Exposure: Use a rotary evaporator at a moderate temperature to remove solvents.[1]
-
Re-evaluate Workup: Ensure that the workup procedure effectively removes all acidic or basic residues.[1]
Q2: I'm observing low yields after purification. What are the potential reasons?
A2: Low yields can stem from several factors, including incomplete precipitation if the purification involves this step, loss of product due to its solubility in wash solvents, or mechanical losses during transfers.[1] If the ester is a result of a hydrolysis-sensitive synthesis, the reaction may not have gone to completion.[1]
Troubleshooting Steps:
-
Optimize Precipitation: If precipitating the product from a solution, ensure the pH is adjusted appropriately to minimize its solubility.
-
Solvent Selection: Use pre-chilled solvents for washing the purified solid to reduce product loss.[1]
-
Careful Handling: Minimize mechanical losses by carefully scraping flask walls and using a minimal amount of cold solvent for transfers.[1]
Q3: My HPLC or TLC analysis shows multiple peaks/spots, indicating impurities. What are the likely impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, regioisomers from the synthesis, or the corresponding carboxylic acid if the ester has undergone hydrolysis.[1][2] The acidic nature of silica gel can sometimes cause hydrolysis of the ester during column chromatography.[2]
Troubleshooting & Optimization:
-
Column Chromatography: This is a primary method for separating impurities with different polarities.[1][3] A typical setup involves silica gel and a mobile phase of increasing polarity, such as a hexane/ethyl acetate gradient.[3]
-
Preventing Hydrolysis on Silica: To mitigate ester hydrolysis on an acidic silica column, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent.[2]
-
Aqueous Wash: If the primary impurity is the corresponding indole-6-carboxylic acid, a simple liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild basic solution, such as saturated sodium bicarbonate, to remove the acidic impurity.[2]
-
Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is crucial and must be determined experimentally.[1][4]
Troubleshooting Guides
Problem 1: Difficulty with Column Chromatography Separation
Your TLC shows good separation, but the column chromatography does not yield pure fractions.
-
Issue: Co-elution of compounds. Even with a visible difference in Rf values on a TLC plate, separation on a column can be challenging.[5]
-
Solution Workflow:
Caption: Troubleshooting workflow for column chromatography.
Problem 2: Product "Oiling Out" During Recrystallization
Instead of forming crystals, your product separates as an oil upon cooling the recrystallization solvent.
-
Issue: The product's solubility in the chosen solvent is too high at the cooling temperature, or the solution is too concentrated.
-
Solutions:
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Heat to clarify and then allow to cool slowly.[4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling encourages oiling out.[1]
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Indole Esters
| Solvent/Solvent System | Application Notes | Reference |
| Ethanol/Water | A common and effective system for moderately polar compounds. | [1] |
| Hexane/Ethyl Acetate | Good for compounds with intermediate polarity; less polar than ethanol/water. | [4] |
| Dichloromethane/Hexane | The crude solid is dissolved in dichloromethane, silica gel is added, and the solvent is evaporated before loading onto a column. | [3] |
| Methanol | Often used for recrystallizing indole derivatives. | [6] |
Table 2: Typical Conditions for Column Chromatography
| Parameter | Value/Description | Rationale | Reference |
| Stationary Phase | Silica Gel (60 Å) | Standard choice for separating compounds of varying polarity. | [3] |
| Mobile Phase | Hexanes/Ethyl Acetate (gradient) | A common eluent system that allows for the separation of a wide range of compounds by gradually increasing polarity. | [2] |
| Mobile Phase | Hexanes/Dichloromethane (gradient) | An alternative eluent system. | [3] |
| TLC Visualization | UV Light (254 nm) | Indole rings are typically UV-active and appear as dark spots on a fluorescent TLC plate. | [7] |
| TLC Staining | p-Anisaldehyde, Vanillin, or Ehrlich's Reagent | Chemical stains that react with the indole nucleus to produce colored spots, confirming the presence of the indole moiety. Ehrlich's reagent is highly specific for indoles. | [7] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of indole-6-carboxylate esters.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude indole-6-carboxylate ester in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel by adding silica, dissolving the compound, and then evaporating the solvent. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase as the column runs (e.g., from 5% ethyl acetate in hexanes to 10%, 15%, etc.).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Use UV light and/or a chemical stain for visualization.[7]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified indole-6-carboxylate ester.[1]
Protocol 2: Purification by Recrystallization
This protocol is for removing minor impurities from a solid sample.
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it. Add the solvent portion-wise.[1]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, continue to heat for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger crystals.[1]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Dry the purified crystals under vacuum.
Visualization of Purification Logic
References
stability issues of "Methyl 3-methyl-1H-indole-6-carboxylate" under different conditions
This technical support center provides guidance on the stability of Methyl 3-methyl-1H-indole-6-carboxylate, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment.[1] Recommended storage temperatures vary, with some sources suggesting 2-8°C[1] and others indicating room temperature is acceptable. To prevent potential degradation from moisture, storage under an inert atmosphere is also advisable.[1]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities of this compound?
Detailed compatibility studies for this compound are not widely published. However, based on its chemical structure (an indole and a methyl ester), it may be incompatible with strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures. For instance, the ester group is susceptible to hydrolysis under acidic or basic conditions.
Q4: What are the known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in the available literature. However, based on the general reactivity of indoles, potential degradation pathways could include oxidation of the indole ring and hydrolysis of the methyl ester group. Indole compounds can be susceptible to oxidative degradation, which can be initiated by air, light, and certain impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing or darkening). | Oxidation of the indole ring due to improper storage (exposure to air and/or light). | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, consider purification (e.g., recrystallization) if possible. 3. Ensure future storage is in a tightly sealed, light-protected container, preferably under an inert atmosphere. |
| Inconsistent or poor results in reactions. | Degradation of the starting material. | 1. Confirm the identity and purity of this compound before use. 2. Review storage conditions to ensure they align with recommendations (cool, dry, dark, and potentially inert atmosphere). |
| Precipitation or cloudiness in solutions. | Poor solubility or reaction with the solvent. | 1. Verify the solubility of the compound in the chosen solvent. 2. Consider using a different solvent or gently warming the solution to aid dissolution. 3. Ensure the solvent is dry and free of impurities that could react with the compound. |
| Low yield in reactions involving N-alkylation or N-acylation. | The indole nitrogen may not be sufficiently reactive under the chosen conditions. | 1. Consider using a stronger base to deprotonate the indole nitrogen. 2. Optimize reaction temperature and time. Note that high temperatures (e.g., 130°C) have been used for N-alkylation.[5] |
| Side products observed after reaction workup. | Instability of the compound under the reaction or workup conditions (e.g., strong acid or base). | 1. If possible, use milder reaction and workup conditions. 2. Minimize the exposure time to harsh conditions. 3. Analyze the side products to understand the degradation pathway and optimize the procedure accordingly. |
Experimental Protocols
While specific stability testing protocols for this compound are not available, a general approach to assess stability is provided below.
General Protocol for Assessing Compound Stability:
-
Solution Preparation: Prepare solutions of this compound in various solvents relevant to your experimental conditions (e.g., DMSO, DMF, ethanol, acetonitrile, aqueous buffers at different pH values).
-
Stress Conditions: Expose the solutions and solid compound to a range of conditions:
-
Temperature: -20°C, 4°C, room temperature, 40°C.
-
Light: Expose to ambient laboratory light and a controlled UV light source, with a dark control for comparison.
-
pH: For aqueous buffers, test a range of pH values (e.g., pH 2, pH 7, pH 9).
-
-
Time Points: Sample the solutions and solid at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Analysis: Analyze the samples at each time point using a stability-indicating method, such as HPLC with a UV detector. Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
Data Presentation: Quantify the percentage of the compound remaining at each time point and under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 3-methyl-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-1H-indole-6-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the scale-up of this important indole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Fischer indole synthesis is a robust and widely used method for the preparation of substituted indoles and is well-suited for the synthesis of this compound.[1][2][3][4] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[3][5][6]
Q2: What are the recommended starting materials for the Fischer indole synthesis of this compound?
A2: The recommended starting materials are methyl 4-hydrazinoylbenzoate hydrochloride and acetone . Methyl 4-hydrazinoylbenzoate can be synthesized from methyl 4-aminobenzoate. Acetone is a readily available and cost-effective ketone that will provide the desired 3-methyl substituent on the indole ring.
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and zinc chloride.[1][3][5] The acidity of the medium influences the rate of the key[7][7]-sigmatropic rearrangement.[1] Experimenting with different acids and their concentrations can significantly impact the yield.
-
Reaction Temperature and Time: The reaction is sensitive to temperature.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product. The optimal temperature and reaction time should be determined empirically.
-
Side Reactions: Competing side reactions, such as the formation of indolenine isomers or aldol condensation of the ketone, can reduce the yield of the desired product.[1][6]
-
Purity of Starting Materials: Impurities in the phenylhydrazine or ketone can lead to the formation of undesired byproducts. Ensure high purity of the starting materials before commencing the reaction.
Q4: I am observing the formation of a significant amount of dark, tarry material in my reaction. What is causing this and how can I prevent it?
A4: Tar formation is a common issue in Fischer indole syntheses, often due to the strong acidic conditions and elevated temperatures. To mitigate this:
-
Use a Milder Acid Catalyst: Consider using a Lewis acid like zinc chloride instead of a strong Brønsted acid like sulfuric acid.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature and extending the reaction time may help to reduce the rate of decomposition reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.[1]
Q5: What is the best method for purifying the final product on a large scale?
A5: For large-scale purification of this compound, recrystallization is often the most effective and economical method.[8][9] Suitable solvent systems for recrystallization of indole derivatives include ethanol/water, ethyl acetate/hexanes, or toluene.[10] Column chromatography can also be used, but it may be less practical for very large quantities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | Ineffective acid catalyst. | Try different Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂).[3][5] Optimize the catalyst loading. |
| Incorrect reaction temperature. | Systematically vary the reaction temperature. Start with milder conditions and gradually increase if the reaction is not proceeding. | |
| Decomposition of starting material. | Ensure the purity of the methyl 4-hydrazinoylbenzoate hydrochloride. Consider preparing it fresh if it has been stored for a long time. | |
| Multiple spots on TLC, difficult to purify | Formation of regioisomers or side products. | With a symmetrical ketone like acetone, regioisomer formation is not an issue. Focus on minimizing side reactions by optimizing temperature and reaction time.[1] |
| Incomplete reaction. | Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the time or slightly increasing the temperature. | |
| Product is a dark oil instead of a solid | Presence of impurities and tar. | Attempt to purify a small sample by column chromatography to isolate the product and identify the impurities. For the bulk material, try trituration with a non-polar solvent like hexanes to induce crystallization and remove some impurities. If that fails, a more thorough purification by recrystallization with activated carbon may be necessary. |
| Difficulty in isolating the product from the reaction mixture | Product is soluble in the work-up solvent. | Ensure the pH of the aqueous layer is neutralized or slightly basic before extraction to ensure the indole is in its free base form. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. |
Experimental Protocols
Synthesis of Methyl 4-hydrazinoylbenzoate hydrochloride
This procedure outlines the synthesis of the key hydrazine intermediate from methyl 4-aminobenzoate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 4-aminobenzoate | 151.16 | 50.0 g | 0.331 |
| Concentrated HCl | 36.46 | 100 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 24.0 g | 0.348 |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 150.0 g | 0.665 |
Procedure:
-
Diazotization: Dissolve methyl 4-aminobenzoate in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Reduction: In a separate flask, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to obtain methyl 4-hydrazinoylbenzoate hydrochloride.
Fischer Indole Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 4-hydrazinoylbenzoate hydrochloride | 204.64 | 20.5 g | 0.100 |
| Acetone | 58.08 | 11.6 g (14.7 mL) | 0.200 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Ethanol | 46.07 | 200 mL | - |
Procedure:
-
Hydrazone Formation: Suspend methyl 4-hydrazinoylbenzoate hydrochloride in ethanol. Add acetone and stir the mixture at room temperature for 1 hour.
-
Cyclization: Heat the mixture to reflux and slowly add polyphosphoric acid. Caution: The addition may be exothermic.
-
Continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Appearance | Melting Point (°C) |
| Methyl 4-hydrazinoylbenzoate hydrochloride | C₈H₁₁ClN₂O₂ | 204.64 | 80-90 | White to off-white solid | ~215 (decomposes) |
| This compound | C₁₁H₁₁NO₂ | 189.21 | 60-75 | Off-white to pale yellow solid | Not readily available |
Table 2: Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.3-8.5 (br s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.6-7.7 (d, 1H, Ar-H), 7.0-7.1 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C=O), 135.5, 131.0, 129.0, 121.0, 120.5, 119.0, 110.0, 105.0 (Ar-C), 52.0 (OCH₃), 10.0 (CH₃). |
| HPLC Purity | >98% |
| Mass Spectrometry (ESI+) | m/z: 190.08 [M+H]⁺ |
Note: NMR chemical shifts are estimated based on analogous structures and may vary.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Palladium-Catalyzed Indole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during palladium-catalyzed indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed indole synthesis is resulting in a low yield or no product. What are the primary factors to investigate?
Low yields in palladium-catalyzed indole synthesis can arise from multiple factors, including issues with the catalyst, suboptimal reaction conditions, or problematic starting materials. A systematic approach to troubleshooting is recommended.[1][2][3][4][5][6]
-
Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[3][5] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Impurities in reagents or solvents can also poison the catalyst.[1][7] The formation of palladium black is a common indicator of catalyst decomposition, which can be caused by excessive temperatures or impurities.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and often need to be optimized for your specific substrates.[3][8][9] For instance, the N-H proton of an unprotected indole can interfere with the catalytic cycle; in such cases, N-protection (e.g., with a Boc group) may improve yields.[3]
-
Starting Material Integrity: Ensure the purity of your starting materials, such as aryl halides and their coupling partners (e.g., alkynes, boronic acids).[3][6] Boronic acids, for example, can be susceptible to degradation.[3] The indole substrate itself can sometimes act as a catalyst poison by coordinating to the palladium center.[1][7]
Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?
Side product formation is a frequent challenge. Common side reactions include homocoupling of starting materials (e.g., Glaser-Hay coupling in Sonogashira reactions), dehalogenation of the aryl halide, and formation of regioisomers.[10]
-
Homocoupling: In Sonogashira couplings, the presence of copper(I) co-catalysts can promote the homocoupling of terminal alkynes.[10] Using copper-free conditions can mitigate this issue.[10]
-
Regioselectivity Issues: In reactions like the C3-allylation of indoles, the regioselectivity between C3 and N1 allylation is highly dependent on the solvent.[11] Less polar, non-coordinating solvents tend to favor the desired C3-allylation.[11]
-
Protecting Groups: For sensitive substrates, the use of protecting groups on the indole nitrogen (e.g., Boc, tosyl) can prevent side reactions at the N-H position and improve the overall yield and consistency of the desired product.[3][6]
Q3: How do I choose the optimal ligand, base, and solvent for my reaction?
The ideal combination of ligand, base, and solvent is highly substrate-dependent and often requires empirical screening.
-
Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.[1][2] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., X-Phos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[2]
-
Bases: The base is crucial for regenerating the active Pd(0) catalyst in many catalytic cycles.[1] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, and organic bases like triethylamine (Et₃N).[1][3] The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvents: The solvent must solubilize the reactants and catalyst.[11] Its polarity and coordinating ability can influence reaction rates and selectivity.[11][12] Common solvents for palladium-catalyzed indole synthesis include DMF, dioxane, toluene, and acetonitrile.[3][8][9] Degassing the solvent to remove oxygen is a critical step to prevent catalyst deactivation.[1]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in palladium-catalyzed indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
optimizing solvent and base systems for Suzuki coupling of indoles
Welcome to the technical support center for optimizing solvent and base systems in the Suzuki coupling of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Suzuki coupling experiments with indole substrates.
Issue 1: Low or No Product Yield
-
Question: My Suzuki coupling reaction with a halo-indole is giving me very low to no yield. What are the likely causes and how can I fix it?
-
Answer: Low or no yield in Suzuki coupling of indoles can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Here are the primary areas to investigate:
-
Reagent Integrity:
-
Palladium Catalyst: Ensure your palladium catalyst is active and not deactivated by exposure to oxygen.[1] Using a fresh batch or a pre-catalyst can be beneficial.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially heteroaryl boronic acids, through protodeboronation.[1][2] Use fresh or properly stored boronic acids.
-
Solvent: Solvents must be anhydrous (when required by the protocol) and thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[1][2]
-
Base: Ensure the base is anhydrous and finely powdered for better reactivity and solubility.[2][3]
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The base is critical for activating the boronic acid.[4] If the base is too weak, the reaction may be slow or incomplete. If it's too strong, it can cause degradation of sensitive functional groups.[2] A screening of bases is often necessary.
-
Solvent System: The solvent plays a significant role in the solubility of reagents and the overall reaction rate. Common solvents include DME, toluene, THF, and dioxane, often in combination with water.[5]
-
Temperature: Sterically hindered substrates may require higher temperatures to overcome the activation energy barrier.[6]
-
-
N-H Interference (for unprotected indoles):
-
Issue 2: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)
-
Question: I am observing significant amounts of side products, such as the de-borylated starting material (protodeboronation) and homocoupling of my boronic acid. How can I minimize these?
-
Answer: The formation of side products is a common challenge. Here’s how to address them:
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is often promoted by strong bases and the presence of water.[2] To mitigate this:
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2]
-
Ensure thorough degassing of your reaction mixture and solvent. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Using bulky phosphine ligands can also help suppress homocoupling.
-
-
Dehalogenation: The removal of the halogen from your indole starting material can also occur. This can sometimes be influenced by the choice of ligand and base.
-
Frequently Asked Questions (FAQs)
-
Q1: Which base is the best choice for the Suzuki coupling of a halo-indole?
-
A1: The optimal base is substrate-dependent. However, a good starting point is to screen a few common bases. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[7] For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or K₃PO₄ are recommended.[2] Cesium carbonate is often more soluble in organic solvents and can be effective.[8]
-
-
Q2: What is the role of water in the solvent system?
-
A2: Water can be beneficial in Suzuki couplings. It can help dissolve the inorganic base, facilitating the activation of the boronic acid.[9][10] A mixture of an organic solvent (like dioxane, DME, or THF) and water is very common.[3][11] However, excessive water can promote protodeboronation of the boronic acid.[3] The optimal ratio of organic solvent to water often needs to be determined experimentally.
-
-
Q3: Should I protect the N-H of my indole before the Suzuki coupling?
-
A3: This is a common consideration. The acidic N-H proton can sometimes interfere with the reaction.[1][12] Many modern protocols are optimized for unprotected indoles.[12] However, if you are experiencing low yields or reproducibility issues, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can lead to more consistent results.[1] Keep in mind that this will require additional protection and deprotection steps in your synthesis.[1]
-
-
Q4: My substrates are sterically hindered. What changes should I make to the reaction conditions?
-
A4: Sterically hindered substrates often require more forcing conditions. Consider the following adjustments:
-
Ligand: Switch to bulkier, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These can accelerate both the oxidative addition and reductive elimination steps.[6]
-
Base: A stronger base like potassium phosphate (K₃PO₄) or even potassium tert-butoxide (t-BuOK) might be necessary.[6]
-
Temperature: Increase the reaction temperature. Solvents with higher boiling points like toluene or xylenes may be required.[6] Microwave heating can also be effective.[5]
-
-
Data Presentation: Solvent and Base Systems
The following tables summarize common solvent and base systems for the Suzuki coupling of indoles, along with their typical applications and considerations.
Table 1: Common Bases for Indole Suzuki Coupling
| Base | Strength | Common Use Cases | Considerations |
| K₂CO₃ | Moderate | General purpose, good for many indole substrates.[7] | May not be strong enough for less reactive substrates. |
| Na₂CO₃ | Moderate | Often used in aqueous or biphasic systems.[7] | Similar in strength to K₂CO₃. |
| Cs₂CO₃ | Strong | Effective for challenging couplings, good solubility in organic solvents.[5] | More expensive than other carbonates. |
| K₃PO₄ | Strong | Excellent for sterically hindered substrates and can suppress protodeboronation.[2][5] | Often used as a fine powder due to low solubility.[6] |
| KF | Mild | Used for base-sensitive substrates to minimize degradation.[4] | May result in slower reaction rates.[13] |
Table 2: Common Solvent Systems for Indole Suzuki Coupling
| Solvent System | Typical Ratio | Common Use Cases | Considerations |
| Dioxane / H₂O | 4:1 to 10:1 | A very common and versatile system for a wide range of substrates.[11] | Dioxane has a high freezing point. |
| DME / H₂O | 4:1 | Good general-purpose solvent system.[7] | Lower boiling point than dioxane. |
| Toluene / H₂O | 4:1 | Good for higher temperature reactions.[6] | Can be less effective at dissolving some reagents. |
| THF / H₂O | 10:1 | Often used with aryltrifluoroborates.[9] | Lower boiling point. |
| Methanol / H₂O | 3:2 | An environmentally friendlier option that can be very effective.[14] | May not be suitable for all substrates. |
| Water (neat) | N/A | "Green" solvent choice, requires water-soluble reagents or phase-transfer catalysts.[15] | Reaction may occur in the organic layer of a biphasic mixture.[10][16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Halo-Indole
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the halo-indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7][11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave vial, combine the halo-indole (1.0 equiv), the arylboronic acid (1.5-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0-4.0 equiv).[5][7]
-
Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.[5][7]
-
Solvent Addition: Add the degassed solvent (e.g., water or a 4:1 mixture of an organic solvent and water) via a septum.[5]
-
Sonication and Reaction: Sonicate the vial for 30 seconds, then heat the reaction mixture under microwave irradiation (e.g., 1 hour at 120 °C).[5]
-
Work-up and Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis of Methyl 3-methyl-1H-indole-6-carboxylate and Structural Isomers
A detailed spectroscopic guide for researchers in drug discovery and organic synthesis, offering a comparative analysis of the ¹H and ¹³C NMR data of Methyl 3-methyl-1H-indole-6-carboxylate against its key structural isomers, Methyl 1H-indole-6-carboxylate and Methyl 3-methyl-1H-indole-5-carboxylate. This guide provides tabulated spectral data, detailed experimental protocols, and visual aids to facilitate unambiguous structural elucidation.
In the field of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of chemical structures. This guide presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound and two of its closely related structural isomers: Methyl 1H-indole-6-carboxylate and Methyl 3-methyl-1H-indole-5-carboxylate. The objective is to provide researchers, scientists, and drug development professionals with a clear and concise reference for distinguishing these compounds based on their distinct NMR profiles.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the target compound and its isomers. The data highlights the key differences arising from the positional variations of the methyl and methyl carboxylate groups on the indole scaffold.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Proton | This compound | Methyl 1H-indole-6-carboxylate | Methyl 3-methyl-1H-indole-5-carboxylate [1] |
| NH | ~8.1 (br s) | ~8.1 (br s) | 8.38 (s) |
| H-2 | ~7.1 (s) | ~7.2 (t, J = 2.8 Hz) | 7.04 (s) |
| H-4 | ~7.9 (s) | ~8.1 (s) | 8.17 (s) |
| H-5 | ~7.6 (d, J = 8.5 Hz) | ~7.7 (dd, J = 8.5, 1.5 Hz) | 7.92 (dd, J = 8.6, 1.5 Hz) |
| H-7 | ~7.5 (d, J = 8.5 Hz) | ~7.6 (d, J = 8.5 Hz) | 7.36 (d, J = 8.6 Hz) |
| 3-CH₃ | ~2.3 (s) | - | 2.38 (d, J = 0.8 Hz) |
| COOCH₃ | ~3.9 (s) | ~3.9 (s) | 3.96 (d, J = 3.9 Hz) |
Note: Data for this compound and Methyl 1H-indole-6-carboxylate is predicted based on typical indole chemical shifts and substituent effects, as specific experimental data was not available in the searched literature.
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Carbon | This compound | Methyl 1H-indole-6-carboxylate | Methyl 3-methyl-1H-indole-5-carboxylate [1] |
| C-2 | ~122.0 | ~125.0 | 122.89 |
| C-3 | ~111.0 | ~102.0 | 113.41 |
| C-3a | ~128.0 | ~127.0 | 128.08 |
| C-4 | ~120.0 | ~121.0 | 122.08 |
| C-5 | ~120.5 | ~122.0 | 121.31 |
| C-6 | ~130.0 | ~131.0 | 110.69 |
| C-7 | ~113.0 | ~113.0 | 123.41 |
| C-7a | ~135.0 | ~136.0 | 138.97 |
| 3-CH₃ | ~10.0 | - | 9.67 |
| COOCH₃ | ~52.0 | ~52.0 | 51.93 |
| C=O | ~168.0 | ~168.0 | 168.45 |
Note: Data for this compound and Methyl 1H-indole-6-carboxylate is predicted based on typical indole chemical shifts and substituent effects, as specific experimental data was not available in the searched literature.
Experimental Protocols
A general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and 0.00 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualization of Experimental Workflow and Structural Comparison
To further aid in the understanding of the NMR data interpretation process and the structural differences between the analyzed compounds, the following diagrams are provided.
Interpretation and Key Distinguishing Features
The presented NMR data, even with predicted values for two of the compounds, allows for a clear differentiation between the three isomers.
-
Effect of the 3-Methyl Group: The presence of the methyl group at the C-3 position in "this compound" and "Methyl 3-methyl-1H-indole-5-carboxylate" results in a characteristic singlet in the ¹H NMR spectrum around 2.3 ppm and a signal in the ¹³C NMR spectrum around 10 ppm. This is absent in the spectra of "Methyl 1H-indole-6-carboxylate". Furthermore, the C-2 proton in the 3-methylated compounds appears as a singlet, whereas in the absence of the 3-methyl group, it appears as a triplet due to coupling with the C-3 protons.
-
Positional Isomerism of the Carboxylate Group: The key to distinguishing between "this compound" and "Methyl 3-methyl-1H-indole-5-carboxylate" lies in the aromatic region of the ¹H NMR spectrum. The substitution pattern on the benzene ring is different, leading to distinct splitting patterns and chemical shifts for protons H-4, H-5, and H-7. In the 6-carboxylate isomer, H-5 and H-7 would be expected to be doublets, and H-4 a singlet. In contrast, the 5-carboxylate isomer shows a singlet for H-4, a doublet of doublets for H-5, and a doublet for H-7, as confirmed by the experimental data. The ¹³C NMR spectra also reflect these differences, with notable shifts in the signals for the aromatic carbons, particularly C-5 and C-6.
This comparative guide demonstrates the power of NMR spectroscopy in the fine-structural analysis of isomeric organic molecules. By careful examination of chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and differentiate between closely related compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
Comparative Mass Spectrometry Analysis of Methyl 3-methyl-1H-indole-6-carboxylate and Related Indole Esters
In the landscape of drug discovery and metabolomics, the precise characterization of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable data on molecular weight and structure through fragmentation analysis. This guide offers a comparative overview of the predicted mass spectrometric behavior of Methyl 3-methyl-1H-indole-6-carboxylate against structurally related indole esters. The data presented herein, including predicted and experimental values, serves as a valuable resource for researchers in the identification and differentiation of these compounds.
Data Presentation: Comparison of Mass-to-Charge Ratios
The following table summarizes the key mass-to-charge (m/z) values for this compound and its isomers or analogs. The data for the target compound is predicted based on established fragmentation patterns of aromatic methyl esters and indole derivatives, while the data for the alternative compounds is derived from available experimental sources.
| Compound | Molecular Formula | Molecular Weight (Da) | [M]+• (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₁₁H₁₁NO₂ | 189.21 | 189 | 158 ([M-OCH₃]⁺), 130 ([M-COOCH₃]⁺), 115, 102 |
| Methyl 6-methyl-1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 | Data not readily available in detail |
| Methyl 1H-indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 | 175 | 144 ([M-OCH₃]⁺), 116, 89[1] |
| Methyl 3-ethyl-1H-indole-6-carboxylate | C₁₂H₁₃NO₂ | 203.24 | 203 | 172 ([M-OCH₃]⁺)[2] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to follow characteristic pathways for both the indole core and the methyl ester group. The molecular ion ([M]+•) is expected at an m/z of 189. A primary and significant fragmentation is the loss of a methoxy radical (•OCH₃) from the ester group, leading to the formation of a stable acylium ion at m/z 158. Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 130. Further fragmentation of the indole ring structure can also be expected.
Experimental Protocols
A generalized protocol for the analysis of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is intended as a starting point and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a final concentration of 1 mg/mL.
-
If necessary, perform further dilutions to achieve a concentration appropriate for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity. Injector temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: 200-230 °C.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500 to cover the expected molecular ion and fragment ions.
-
Data Acquisition: Full scan mode to obtain a complete mass spectrum.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Determine the m/z of the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra or predicted fragmentation patterns for structural confirmation.
Experimental Workflow
The general workflow for mass spectrometry analysis encompasses several key stages, from sample introduction to final data interpretation.
References
A Comparative Analysis of Indole Synthesis Methodologies for Researchers and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the efficient and versatile synthesis of substituted indoles remains a critical endeavor in organic chemistry and drug discovery. This guide provides an objective comparison of several classical and modern indole synthesis methods, evaluating their performance based on reaction yields, conditions, and substrate scope, supported by detailed experimental data and protocols.
Quantitative Comparison of Indole Synthesis Methods
The following tables summarize key quantitative data for the synthesis of representative indole derivatives using various methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None (Reflux) | Reflux | Not Specified | Low (historically)[1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 45-60 s | 71[1] |
Table 2: Synthesis of Other Indole Derivatives
| Method | Product | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Leimgruber-Batcho Synthesis | Indole | o-Nitrotoluene, DMFDMA, Pyrrolidine | Raney Nickel, Hydrazine | Toluene | Not Specified | Not Specified | High |
| Reissert Synthesis | Indole-2-carboxylic acid | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol, Acetic Acid | Not Specified | Multistep | Good |
| Hegedus Synthesis | 2-Methylindole | 2-Allylaniline | PdCl₂(MeCN)₂ | THF | Room Temp | Not Specified | Good |
| Larock Annulation | 2,3-Disubstituted Indoles | o-Iodoaniline, Internal alkyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 1.5 h | High |
Experimental Protocols
Detailed methodologies for the key indole synthesis reactions are provided below.
Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled, and the precipitated acetophenone phenylhydrazone is collected by filtration and washed with a small amount of cold ethanol. The yield is typically between 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is then removed from the oil bath, and stirring is continued for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the hot mixture. The resulting friable mass is pulverized and transferred to a 2-L round-bottom flask, and 500 mL of water and 50 mL of concentrated hydrochloric acid are added. The mixture is heated to boiling for 10 minutes to dissolve the zinc chloride and basic zinc salts. The hot solution is decanted, and the residue is washed twice with 200 mL portions of hot water. The crude 2-phenylindole is then subjected to steam distillation to remove any unreacted acetophenone and phenylhydrazine. The non-volatile residue is dissolved in 600 mL of hot 95% ethanol. The hot solution is treated with decolorizing carbon (Norit) and filtered. Upon cooling, 2-phenylindole crystallizes. The product is collected by filtration and washed with 50 mL of cold ethanol. The total yield of 2-phenylindole is 72-80%.[1]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)
This one-pot, solvent-free method offers a greener and more efficient alternative to the classical Bischler-Möhlau synthesis.
Reactant Preparation: In an open vessel, a 2:1 mixture of aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) is prepared.[2]
Initial Reaction: The mixture is stirred at room temperature for 3 hours.[2]
Microwave Irradiation: Three drops of dimethylformamide (DMF) are added to the mixture. The vessel is then placed in a microwave reactor and irradiated at 600 W for 1 minute.[2]
Work-up and Purification: After cooling, the resulting 2-arylindole is purified using appropriate chromatographic techniques. This one-pot variation leads to improved yields of 52-75%.[3]
Leimgruber-Batcho Indole Synthesis
This two-step process is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions.[4]
Step 1: Enamine Formation o-Nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a trans-β-dialkylamino-2-nitrostyrene (enamine).[1] This reaction takes advantage of the enhanced acidity of the benzylic methyl protons of the o-nitrotoluene.[5]
Step 2: Reductive Cyclization The resulting enamine undergoes reductive cyclization to afford the indole.[1] Various reducing agents can be employed, including catalytic hydrogenation with palladium on carbon or Raney nickel, iron in acetic acid, or sodium hydrosulfite.[1][6] The use of milder reducing agents allows for a synthesis that can be tailored to include a multitude of functionalities.[7]
Reissert Indole Synthesis of Indole-2-carboxylic Acid
The Reissert synthesis is a multistep reaction that ultimately yields indole-2-carboxylic acids.
Step 1: Condensation o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol. This reaction forms ethyl o-nitrophenylpyruvate.[8][9]
Step 2: Reductive Cyclization The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. This is typically achieved using reducing agents like zinc dust in acetic acid.[8][9] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[8]
Step 3: Decarboxylation (Optional) If the parent indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.[8][9]
Hegedus Indole Synthesis of 2-Methylindole
This modern method utilizes a palladium(II)-mediated oxidative cyclization.
Reaction Setup: 2-Allylaniline is treated with a stoichiometric amount of a palladium(II) salt, such as PdCl₂(MeCN)₂, in a solvent like THF in the presence of a base.[10]
Cyclization: The palladium(II) mediates an intramolecular aminopalladation of the ortho-allyl group, followed by β-hydride elimination to form the indole ring and regenerate a palladium(0) species. An oxidant is required to regenerate the active Pd(II) catalyst for a catalytic cycle.
Larock Indole Annulation
The Larock synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles.[11]
Reaction Setup: An o-iodoaniline, an internal alkyne (1.2 equivalents), K₂CO₃ (5.0 equivalents), and LiCl (1.0 equivalent) are combined in a reaction vessel. To this mixture, Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.05 equivalents) are added as the catalyst system. DMF is used as the solvent.
Reaction Conditions: The mixture is heated at 100°C for 1.5 hours.[12]
Work-up and Purification: After cooling, the reaction mixture is worked up and the resulting 2,3-disubstituted indole is purified by chromatography. This method is highly regioselective and tolerates a range of functional groups.[11][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanisms and workflows for the described indole syntheses.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Indole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
biological activity of "Methyl 3-methyl-1H-indole-6-carboxylate" versus other indole derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. Its inherent versatility allows for chemical modifications that can significantly modulate pharmacological properties, leading to the development of potent therapeutic agents. This guide provides a comparative overview of the biological activities of various indole derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. While specific experimental data for Methyl 3-methyl-1H-indole-6-carboxylate is not extensively available in the public domain, this guide will draw comparisons with structurally related indole-6-carboxylate and 3-methylindole derivatives to provide valuable insights for researchers in the field.
Anticancer Activity: A Tale of Two Moieties
Indole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. The position and nature of substituents on the indole ring play a crucial role in determining their anticancer efficacy and mechanism of action.
Indole-6-Carboxylate Derivatives as Tyrosine Kinase Inhibitors
Recent studies have highlighted the potential of indole-6-carboxylate derivatives as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell signaling.[1][2] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
One study detailed the synthesis of new indole-6-carboxylate derivatives, with compounds 4a (targeting EGFR) and 6c (targeting VEGFR-2) emerging as the most potent cytotoxic agents.[1][2][3][4] These compounds induced cell cycle arrest in the G2/M phase and triggered the extrinsic apoptosis pathway in cancer cells.[1][2][4]
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | EGFR | HepG2 | 1.83 ± 0.13 | [1] |
| HCT-116 | 2.15 ± 0.19 | [1] | ||
| A549 | 2.54 ± 0.21 | [1] | ||
| 6c | VEGFR-2 | HepG2 | 1.52 ± 0.11 | [1] |
| HCT-116 | 1.89 ± 0.15 | [1] | ||
| A549 | 2.07 ± 0.17 | [1] |
3-Methylindole Derivatives: Cytotoxicity and Mechanistic Insights
The introduction of a methyl group at the 3-position of the indole ring has also been explored for its impact on anticancer activity. A study on novel N-substituted 3-methylindole derivatives revealed moderate but selective cytotoxic effects against the MCF-7 breast cancer cell line.[5]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 | 27 | [5] |
| Compound 2 | MCF-7 | 53 | [5] |
| Compound 3 | MCF-7 | 35 | [5] |
| Compound 9 | MCF-7 | 32 | [5] |
| Compound 10 | MCF-7 | 31 | [5] |
These findings suggest that both the carboxylate group at the 6-position and the methyl group at the 3-position of the indole scaffold can contribute to anticancer activity, albeit potentially through different mechanisms. The indole-6-carboxylates show promise as targeted therapies against specific tyrosine kinases, while the 3-methylindoles exhibit broader cytotoxic effects.
Antimicrobial and Anti-inflammatory Activities: A Broad Spectrum of Potential
Indole derivatives are also recognized for their significant antimicrobial and anti-inflammatory properties.[6][7] The indole nucleus can be found in many natural and synthetic compounds that combat bacterial and fungal infections and modulate inflammatory responses.
Antimicrobial Indole Derivatives
The antimicrobial activity of indole derivatives often involves the disruption of bacterial cell signaling, including quorum sensing, and interference with biofilm formation.[8][9][10] For instance, certain indole derivatives have shown efficacy against multidrug-resistant bacteria.[11]
A variety of indole derivatives have been synthesized and evaluated for their minimum inhibitory concentrations (MICs) against a range of bacterial and fungal strains. For example, indole-3-carboxamide-polyamine conjugates have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]
| Compound Class | Microorganism | MIC Range (µM) | Reference |
| Indole-3-carboxamide-polyamine conjugates | S. aureus | 0.5 - >128 | [12] |
| E. coli | 2 - >128 | [12] | |
| C. albicans | 1 - >128 | [12] | |
| 1-Methylindole-3-carboxaldehyde hydrazones | S. aureus | 12.5 - 100 µg/mL | [13] |
| MRSA | 6.25 - 100 µg/mL | [13] | |
| C. albicans | 3.125 - 50 µg/mL | [13] |
Anti-inflammatory Indole Derivatives
The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[14][15] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core.
Synthetic indole derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, certain indole-chalcone hybrids have demonstrated significant in vivo analgesic and anti-inflammatory activities in carrageenan-induced paw edema models in mice.[16]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key in vitro assays.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test indole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[17]
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test indole derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][18]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This in vivo assay evaluates the acute anti-inflammatory activity of a compound.
-
Animal Dosing: Administer the test indole derivative or a control vehicle (e.g., saline, DMSO) to mice via oral or intraperitoneal injection.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[16]
Signaling Pathways and Mechanistic Visualization
Understanding the molecular mechanisms underlying the biological activities of indole derivatives is critical for rational drug design. Graphviz diagrams are provided below to illustrate key signaling pathways often modulated by these compounds.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. yeditepejhs.org [yeditepejhs.org]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intercepting Bacterial Indole Signaling with Flustramine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. znaturforsch.com [znaturforsch.com]
- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isfcppharmaspire.com [isfcppharmaspire.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07060A [pubs.rsc.org]
- 18. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Indole-6-Carboxylate Analogs as Receptor Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indole-6-carboxylate analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented is compiled from recent studies and includes quantitative biological data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction
Indole-6-carboxylate derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as anticancer agents.[1] Their mechanism of action often involves the inhibition of RTKs, which are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.[2] Overexpression or mutation of EGFR and VEGFR-2 is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] This guide focuses on two main classes of indole-6-carboxylate analogs: hydrazine-1-carbothioamides and 1,3,4-oxadiazoles, detailing how structural modifications to the core scaffold influence their inhibitory activity against EGFR and VEGFR-2.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of two series of indole-6-carboxylate analogs. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell proliferation.
Table 1: EGFR-Targeted Indole-6-Carboxylate Analogs (Hydrazine-1-carbothioamide and Oxadiazole Derivatives) [2][3][4][5]
| Compound ID | R Group | Target | IC50 vs. EGFR (µM) | IC50 vs. HepG2 (µM) | IC50 vs. HCT-116 (µM) | IC50 vs. A549 (µM) |
| 4a | H | EGFR | 0.09 ± 0.01 | 0.11 ± 0.01 | 0.15 ± 0.02 | 0.21 ± 0.03 |
| 4b | 4-Cl | EGFR | 0.23 ± 0.03 | 0.34 ± 0.04 | 0.41 ± 0.05 | 0.52 ± 0.06 |
| 5 | - | EGFR | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.33 ± 0.04 | 0.45 ± 0.05 |
| Erlotinib | (Standard) | EGFR | 0.08 ± 0.01 | 0.10 ± 0.01 | 0.12 ± 0.01 | 0.18 ± 0.02 |
Table 2: VEGFR-2-Targeted Indole-6-Carboxylate Analogs (1,3,4-Oxadiazole Derivatives) [2][3][4][5]
| Compound ID | R Group | Target | IC50 vs. VEGFR-2 (µM) | IC50 vs. HepG2 (µM) | IC50 vs. HCT-116 (µM) | IC50 vs. A549 (µM) |
| 6a | H | VEGFR-2 | 0.25 ± 0.03 | 0.31 ± 0.04 | 0.39 ± 0.05 | 0.48 ± 0.06 |
| 6b | 4-F | VEGFR-2 | 0.18 ± 0.02 | 0.22 ± 0.03 | 0.29 ± 0.04 | 0.37 ± 0.04 |
| 6c | 4-Cl | VEGFR-2 | 0.11 ± 0.01 | 0.14 ± 0.02 | 0.19 ± 0.02 | 0.25 ± 0.03 |
| 6d | 4-Br | VEGFR-2 | 0.15 ± 0.02 | 0.19 ± 0.02 | 0.25 ± 0.03 | 0.31 ± 0.04 |
| 6e | 4-CH3 | VEGFR-2 | 0.21 ± 0.03 | 0.27 ± 0.03 | 0.34 ± 0.04 | 0.42 ± 0.05 |
| Sorafenib | (Standard) | VEGFR-2 | 0.09 ± 0.01 | 0.12 ± 0.01 | 0.15 ± 0.02 | 0.20 ± 0.02 |
Structure-Activity Relationship (SAR) Analysis
EGFR Inhibitors
The SAR for the EGFR-targeted hydrazine-1-carbothioamide derivatives (compounds 4a and 4b ) and the oxadiazole analog (5 ) reveals the following key points[2]:
-
Unsubstituted Phenyl Ring is Favorable: Compound 4a , with an unsubstituted phenyl ring (R=H), demonstrated the most potent EGFR inhibitory activity, with an IC50 value of 0.09 µM, which is comparable to the standard drug Erlotinib.[2]
-
Electron-Withdrawing Groups Decrease Activity: The introduction of a chloro group at the 4-position of the phenyl ring (compound 4b ) resulted in a decrease in EGFR inhibitory activity (IC50 = 0.23 µM).[2]
-
Hydrazine-1-carbothioamide vs. Oxadiazole Linker: The hydrazine-1-carbothioamide linker in compound 4a appears to be more favorable for EGFR inhibition than the 1,3,4-oxadiazole-2-thione moiety in compound 5 (IC50 = 0.18 µM).[2]
VEGFR-2 Inhibitors
For the 1,3,4-oxadiazole series targeting VEGFR-2 (compounds 6a-6e ), the following SAR trends were observed[2]:
-
Halogen Substitution Enhances Activity: The introduction of a halogen atom at the 4-position of the phenyl ring generally enhanced VEGFR-2 inhibitory activity compared to the unsubstituted analog 6a (IC50 = 0.25 µM).[2]
-
Chloro Substitution is Optimal: Among the halogenated analogs, the 4-chloro substituted compound 6c exhibited the highest potency with an IC50 of 0.11 µM, which is close to that of the standard drug Sorafenib.[2][3] The activity of other halogenated analogs followed the order: F (6b ) > Br (6d ).
-
Electron-Donating Groups are Less Favorable: The presence of an electron-donating methyl group at the 4-position (compound 6e ) resulted in reduced activity (IC50 = 0.21 µM) compared to the halogenated analogs.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Indole-6-Carboxylate Analogs
1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (2) [2] Methyl 1H-indole-6-carboxylate (1) is methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) to yield the N-methylated product.
2. Synthesis of 1-methyl-1H-indole-6-carbohydrazide (3) [2] Methyl 1-methyl-1H-indole-6-carboxylate (2) is refluxed with an excess of hydrazine hydrate in a protic solvent like methanol to yield the corresponding carbohydrazide.
3. Synthesis of Hydrazine-1-carbothioamide Derivatives (4a, 4b) [2] 1-methyl-1H-indole-6-carbohydrazide (3) is reacted with the appropriate isothiocyanate (e.g., phenyl isothiocyanate for 4a ) in a suitable solvent like ethanol with catalytic amounts of a base to afford the final hydrazine-1-carbothioamide products.
4. Synthesis of 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione (5) [2] 1-methyl-1H-indole-6-carbohydrazide (3) is refluxed with carbon disulfide in the presence of potassium hydroxide in ethanol to induce cyclization and form the oxadiazole-2-thione ring.
5. Synthesis of 2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide Derivatives (6a-e) [2] 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione (5) is reacted with the appropriate 2-chloro-N-phenylacetamide derivative in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF to yield the final S-substituted oxadiazole products.
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds against various cancer cell lines (HepG2, HCT-116, and A549) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
The ability of the compounds to inhibit the kinase activity of EGFR and VEGFR-2 is assessed using a standardized kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the respective kinase (EGFR or VEGFR-2), the substrate (a specific peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced to ATP, which is subsequently measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ADP formed and thus the kinase activity, is measured using a luminometer.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway
Caption: Extrinsic apoptosis pathway induced by indole-6-carboxylate analogs.
Experimental Workflow
Caption: General experimental workflow for SAR studies of indole-6-carboxylate analogs.
Conclusion
This guide highlights the structure-activity relationships of two distinct series of indole-6-carboxylate analogs as potent inhibitors of EGFR and VEGFR-2. For the hydrazine-1-carbothioamide series, an unsubstituted phenyl ring was found to be optimal for EGFR inhibition. In the 1,3,4-oxadiazole series, a 4-chloro substitution on the phenyl ring conferred the most potent VEGFR-2 inhibitory activity. These findings, supported by the provided experimental data and protocols, offer valuable insights for the rational design and development of novel indole-based anticancer agents. The presented signaling pathway and experimental workflow diagrams provide a clear visual summary of the mechanism of action and the research process involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Antiproliferative Activity of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent antiproliferative properties. This guide provides an objective comparison of the anticancer activity of prominent indole derivatives against established therapeutic agents, supported by experimental data and detailed methodologies.
Quantitative Analysis of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for selected natural and synthetic indole derivatives compared to standard chemotherapeutic and targeted agents across a panel of human cancer and normal cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (µM) of Natural Indole Derivatives and Comparator Drugs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Indole-3-carbinol (I3C) | LoVo | Colorectal Carcinoma | >100 | - | - |
| PC-3 | Prostate Cancer | ~150 | - | - | |
| MCF-7 | Breast Cancer | 36.51 µg/mL | MB-157 | Safe | |
| HepG2 | Liver Cancer | 13.68 µg/mL | - | - | |
| A549 | Lung Cancer | 449.5 | CCD-18Co | Safe | |
| 3,3'-Diindolylmethane (DIM) | SCC2095 | Oral Squamous Cell Carcinoma | 22 | - | - |
| SCC9 | Oral Squamous Cell Carcinoma | 25 | - | - | |
| SCC15 | Oral Squamous Cell Carcinoma | 29 | - | - | |
| MCF-7 | Breast Cancer | 10-20 | - | - | |
| PC3 | Prostate Cancer | 38.93 | - | - | |
| Doxorubicin | A549 | Lung Cancer | 0.13 (24h) | HK-2 | >20 |
| MCF-7 | Breast Cancer | 2.5 | - | - | |
| HepG2 | Liver Cancer | 12.2 | - | - | |
| HeLa | Cervical Cancer | 2.9 | - | - | |
| Sunitinib | HCT116 | Colorectal Cancer | 31.18 | - | - |
| RKO | Colorectal Cancer | 5.61 | - | - | |
| Caki-1 | Renal Cell Carcinoma | 2.2 | - | - | |
| MV4;11 | Acute Myeloid Leukemia | 0.008 | - | - |
Table 2: IC50 Values (µM) of a Synthetic Indole Derivative and Comparator Drugs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Indole-oxadiazole-isoxazole hybrid | MCF-7 | Breast Cancer | 2.16 - 21.43 | - | - |
| MDA-MB-231 | Breast Cancer | 8.33 - 61.61 | - | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 | HK-2 | >20 |
| MDA-MB-231 | Breast Cancer | 8.306 | - | - | |
| Sunitinib | MCF-7 | Breast Cancer | - | - | - |
| MDA-MB-231 | Breast Cancer | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays used to evaluate the antiproliferative activity of the discussed compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by indole derivatives in cancer cells.
Experimental workflow for assessing antiproliferative activity.
Signaling pathways modulated by indole derivatives.
Conclusion
Indole derivatives, both from natural sources and synthetic routes, demonstrate significant antiproliferative activity across a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[1][2] The data presented in this guide highlights the potential of indole-based compounds as a promising class of anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of G1 and G2/M cell cycle arrests by the dietary compound 3,3'-diindolylmethane in HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of "Methyl 3-methyl-1H-indole-6-carboxylate" based drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial and antifungal efficacy of a series of novel drugs based on the Methyl 3-methyl-1H-indole-6-carboxylate scaffold. The data presented is derived from preclinical studies and is intended to inform further research and development in the pursuit of new anti-infective therapies. This analysis focuses on a class of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives and compares their performance against established antibiotics and antifungals.
Executive Summary
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Indole derivatives have shown significant promise in this area. The compounds evaluated in this guide, derivatives of a methyl indole-2-carboxylate core, have demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as several fungal species. Notably, many of these derivatives exhibit significantly lower Minimum Inhibitory Concentrations (MICs) than conventional antibiotics such as ampicillin and streptomycin against the same strains. The primary mechanisms of action are believed to be the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) in bacteria and 14α-lanosterol demethylase (CYP51) in fungi, both of which are validated targets for antimicrobial drug development.
Data Presentation
The following tables summarize the quantitative efficacy data for the seventeen novel indole derivatives (designated 1-17) compared to standard antimicrobial and antifungal agents. All values are presented in mg/mL.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | S. aureus | B. cereus | M. flavus | L. monocytogenes | E. coli | P. aeruginosa | S. typhimurium | E. cloacae |
| 1 | 0.03 | 0.015 | 0.06 | 0.03 | 0.015 | 0.03 | 0.015 | 0.03 |
| 2 | 0.015 | 0.015 | 0.06 | 0.03 | 0.03 | 0.03 | 0.03 | 0.015 |
| 3 | 0.015 | 0.015 | 0.06 | 0.03 | 0.03 | 0.03 | 0.015 | 0.015 |
| 4 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 |
| 5 | 0.015 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.03 | 0.015 |
| 6 | 0.015 | 0.03 | 0.06 | 0.03 | 0.03 | 0.06 | 0.03 | 0.015 |
| 7 | 0.015 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.015 | 0.03 |
| 8 | 0.015 | 0.03 | 0.03 | 0.015 | 0.008 | 0.03 | 0.03 | 0.004 |
| 9 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 |
| 10 | 0.06 | 0.06 | 0.12 | 0.06 | 0.06 | 0.12 | 0.06 | 0.06 |
| 11 | 0.015 | 0.03 | 0.03 | 0.015 | 0.015 | 0.03 | 0.015 | 0.03 |
| 12 | 0.015 | 0.03 | 0.03 | 0.015 | 0.004 | 0.03 | 0.03 | 0.015 |
| 13 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 |
| 14 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 |
| 15 | 0.06 | 0.06 | 0.06 | 0.06 | 0.06 | 0.06 | 0.06 | 0.06 |
| 16 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 | 0.06 | 0.03 | 0.03 |
| 17 | 0.015 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |
| Ampicillin | ~0.25-2 | ~0.06-0.5 | >128 | ~0.06-0.25 | 2-8 | >256 | 2-8 | 8-32[1][2][3] |
| Streptomycin | 1-16 | 1-8 | 1-8 | 0.5-2 | 4-16 | >128 | 4-16 | 16->128 |
Table 2: Antibacterial Activity - Minimum Bactericidal Concentration (MBC)
| Compound | S. aureus | B. cereus | M. flavus | L. monocytogenes | E. coli | P. aeruginosa | S. typhimurium | E. cloacae |
| 8 | 0.03 | 0.06 | 0.06 | 0.03 | 0.015 | 0.06 | 0.06 | 0.008 |
| 11 | 0.03 | 0.06 | 0.06 | 0.03 | 0.03 | 0.06 | 0.03 | 0.06 |
| 12 | 0.03 | 0.06 | 0.06 | 0.03 | 0.008 | 0.06 | 0.06 | 0.03 |
Note: MBC data is presented for the most active compounds as reported in the source study.
Table 3: Antifungal Activity - Minimum Inhibitory Concentration (MIC)
| Compound | A. fumigatus | A. ochraceus | A. niger | P. funiculosum | P. ochrochloron | T. viride | C. albicans | C. tropicalis |
| 1 | 0.06 | 0.03 | 0.06 | 0.004 | 0.03 | 0.008 | 0.06 | 0.015 |
| 2 | 0.03 | 0.015 | 0.03 | 0.015 | 0.015 | 0.015 | 0.03 | 0.015 |
| 3 | 0.015 | 0.008 | 0.015 | 0.008 | 0.008 | 0.008 | 0.015 | 0.008 |
| 4 | 0.06 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.06 | 0.03 |
| 5 | 0.03 | 0.03 | 0.03 | 0.015 | 0.015 | 0.015 | 0.03 | 0.015 |
| 6 | 0.03 | 0.015 | 0.03 | 0.015 | 0.015 | 0.015 | 0.03 | 0.015 |
| 7 | 0.03 | 0.015 | 0.03 | 0.015 | 0.015 | 0.015 | 0.03 | 0.015 |
| 8 | 0.12 | 0.06 | 0.12 | 0.06 | 0.06 | 0.06 | 0.12 | 0.06 |
| 9 | 0.06 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.06 | 0.03 |
| 10 | 0.03 | 0.015 | 0.03 | 0.015 | 0.015 | 0.015 | 0.03 | 0.015 |
| 11 | 0.03 | 0.03 | 0.03 | 0.015 | 0.015 | 0.015 | 0.03 | 0.015 |
| 12 | 0.06 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.06 | 0.03 |
| 13 | 0.06 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.06 | 0.03 |
| 14 | 0.06 | 0.06 | 0.06 | 0.03 | 0.03 | 0.03 | 0.06 | 0.03 |
| 15 | 0.015 | 0.008 | 0.015 | 0.008 | 0.008 | 0.008 | 0.015 | 0.008 |
| 16 | 0.015 | 0.015 | 0.015 | 0.015 | 0.015 | 0.015 | 0.015 | 0.015 |
| 17 | 0.06 | 0.03 | 0.06 | 0.03 | 0.03 | 0.03 | 0.06 | 0.03 |
| Ketoconazole | 0.015-0.03 | 0.015-0.03 | 0.015-0.03 | 0.03-0.06 | 0.03-0.06 | 0.03-0.06 | 0.008-0.015 | 0.008-0.015 |
| Bifonazole | 0.03-0.06 | 0.03-0.06 | 0.03-0.06 | 0.06-0.12 | 0.06-0.12 | 0.06-0.12 | 0.015-0.03 | 0.015-0.03 |
Experimental Protocols
The in vitro antimicrobial and antifungal activities of the indole derivatives were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Microbial Inoculum:
-
Bacterial Strains: Stock cultures of Staphylococcus aureus, Bacillus cereus, Micrococcus flavus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Enterobacter cloacae were maintained on Mueller-Hinton agar (MHA). Inocula were prepared by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungal Strains: Stock cultures of Aspergillus fumigatus, Aspergillus ochraceus, Aspergillus niger, Penicillium funiculosum, Penicillium ochrochloron, Trichoderma viride, Candida albicans, and Candida tropicalis were maintained on Sabouraud Dextrose Agar (SDA). Spore suspensions were prepared by washing the surface of the agar with sterile saline containing 0.1% Tween 80. The spore count was adjusted to approximately 1-5 x 10⁶ spores/mL.
Broth Microdilution Assay for MIC Determination:
-
The indole compounds and reference drugs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
The final concentration of the microbial inoculum (5 x 10⁵ CFU/mL for bacteria or 1-5 x 10⁶ spores/mL for fungi) was added to each well.
-
The plates were incubated at 35°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Following the MIC determination, an aliquot of 10 µL was taken from each well showing no visible growth.
-
The aliquot was sub-cultured onto MHA (for bacteria) or SDA (for fungi) plates.
-
The plates were incubated under the same conditions as the MIC assay.
-
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) was defined as the lowest concentration of the compound at which ≥99.9% of the initial inoculum was killed.
Visualizations
Antimicrobial Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of new antimicrobial drugs.
Proposed Antibacterial Mechanism: MurB Inhibition
Caption: Inhibition of MurB disrupts bacterial cell wall synthesis, leading to cell death.
Proposed Antifungal Mechanism: CYP51 Inhibition```dot
References
- 1. Complete genome sequence of Enterobacter cloacae ST462 harboring the mcr-9 gene on the chromosome, isolated from a pediatric diarrhea patient in Southern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating multiple genomic technologies to investigate an outbreak of carbapenemase-producing Enterobacter hormaechei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of resistance to streptomycin by Aerobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 3-methyl-1H-indole-6-carboxylate Derivatives: A Focus on Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of derivatives based on the Methyl 3-methyl-1H-indole-6-carboxylate scaffold. The primary focus of available research has been on the evaluation of these compounds as inhibitors of key receptor tyrosine kinases involved in cancer progression, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document summarizes the available quantitative data on their inhibitory activity and cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity and Cytotoxicity
The following tables summarize the in vitro inhibitory activity of synthesized indole-6-carboxylate derivatives against EGFR and VEGFR-2, as well as their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Indole-6-Carboxylate Derivatives
| Compound ID | Modification on Indole-6-carboxylate Scaffold | Target Kinase | IC50 (µM) |
| 4a | 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide | EGFR | 0.11 |
| 4b | 2-(1-methyl-1H-indole-6-carbonyl)-N-(4-nitrophenyl)hydrazine-1-carbothioamide | EGFR | 0.23 |
| 6c | 5-(1-methyl-1H-indol-6-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | VEGFR-2 | 0.09 |
| 6d | 5-(1-methyl-1H-indol-6-yl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | VEGFR-2 | 0.15 |
| Erlotinib | Standard EGFR Inhibitor | EGFR | 0.08 |
| Sorafenib | Standard VEGFR-2 Inhibitor | VEGFR-2 | 0.07 |
Data sourced from a study on new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors.[1]
Table 2: In Vitro Cytotoxicity of Indole-6-Carboxylate Derivatives
| Compound ID | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 4a | 1.12 | 1.56 | 2.18 |
| 4b | 2.45 | 3.11 | 4.23 |
| 6c | 0.98 | 1.24 | 1.87 |
| 6d | 1.87 | 2.54 | 3.65 |
| Doxorubicin | 0.88 | 0.92 | 1.05 |
Data sourced from a study on new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors.[1]
Experimental Protocols
Synthesis of Indole Carbothioamide and Oxadiazole Derivatives[1]
1. Synthesis of Methyl-1H-indole-6-carboxylate (1): This initial step is foundational for the subsequent synthesis of various derivatives.
2. Synthesis of Methyl-1-methyl-1H-indole-6-carboxylate (2): A solution of compound 1 (0.19 g, 0.001 mol) and aqueous KOH (0.168 g, 0.003 mol) in 10 ml of acetone is stirred at 20°C for 30 minutes. Methyl iodide (1.5 ml, 0.0011 mol) is then added, and the mixture is stirred for an additional 2 hours. The resulting product, compound 2, is purified using column chromatography with a mobile phase of ethyl acetate/hexane (1:9) and recrystallized from 70% ethanol.
3. Synthesis of Indole Carbothioamide Derivatives (4a, 4b): Compound 3 (1-methyl-1H-indole-6-carbohydrazide), derived from compound 2, is dissolved in 15 ml of methanol. An equimolar amount of the respective phenyl isothiocyanate derivative (phenyl isothiocyanate for 4a; 4-nitro phenyl isothiocyanate for 4b) is added in a small volume of methanol. The mixture is stirred for 48 hours at 55°C. The precipitate formed is left overnight at room temperature, filtered, washed with absolute methanol, dried, and recrystallized from 70% ethanol.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[2][3]
The inhibitory activity of the compounds against EGFR and VEGFR-2 is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
-
A reaction mixture is prepared containing the kinase (EGFR or VEGFR-2), the substrate (a suitable peptide or protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
The test compounds are added to the reaction mixture at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.
-
Following incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the produced ADP into ATP, which is then measured using a luciferase/luciferin reaction that generates a luminescent signal.
-
The luminescence intensity, which is directly proportional to the kinase activity, is measured using a luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay[4][5]
The cytotoxic effects of the synthesized compounds on cancer cell lines (HepG2, HCT-116, and A549) are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Mandatory Visualization
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.
References
A Comparative Guide to Indole-6-Carboxylate Derivatives in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
"Methyl 3-methyl-1H-indole-6-carboxylate" serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications. While direct in vitro and in vivo studies on this specific molecule are not extensively available in public literature, its core structure is integral to the development of a new generation of kinase inhibitors. This guide provides a comparative analysis of recently synthesized derivatives of the indole-6-carboxylate scaffold, focusing on their anti-proliferative and enzyme inhibitory activities. The data and methodologies presented are primarily drawn from a key 2024 study investigating these derivatives as potential anticancer agents targeting receptor tyrosine kinases.
Comparative Analysis of Indole-6-Carboxylate Derivatives
Recent research has focused on modifying the indole-6-carboxylate core to generate compounds with enhanced biological activity. A notable study synthesized two series of derivatives: hydrazine-1-carbothioamides and 1,3,4-oxadiazoles, and evaluated their efficacy against various cancer cell lines and their inhibitory potential against key receptor tyrosine kinases, namely EGFR and VEGFR-2.
Table 1: In Vitro Anti-proliferative Activity of Indole-6-Carboxylate Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) |
| 4a | EGFR | HepG2 | 18.43 |
| HCT-116 | 25.56 | ||
| A549 | 33.21 | ||
| 6c | VEGFR-2 | HepG2 | 20.15 |
| HCT-116 | 29.34 | ||
| A549 | 38.87 | ||
| Erlotinib | EGFR | HepG2 | 15.24 |
| (Standard) | HCT-116 | 22.13 | |
| A549 | 29.87 | ||
| Sorafenib | VEGFR-2 | HepG2 | 17.55 |
| (Standard) | HCT-116 | 26.78 | |
| A549 | 35.43 |
Table 2: Kinase Inhibitory Activity of Lead Indole-6-Carboxylate Derivatives
| Compound ID | Target Kinase | % Inhibition at 10 µM | IC50 (µM) |
| 4a | EGFR | 85.6 | 0.25 |
| 6c | VEGFR-2 | 89.2 | 0.31 |
| Erlotinib | EGFR | 92.4 | 0.18 |
| Sorafenib | VEGFR-2 | 95.1 | 0.22 |
Experimental Protocols
In Vitro Anti-proliferative MTT Assay
This assay determines the cytotoxic effect of the compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (HepG2, HCT-116, and A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The indole-6-carboxylate derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
EGFR and VEGFR-2 Kinase Inhibition Assay
This assay evaluates the direct inhibitory effect of the compounds on the enzymatic activity of EGFR and VEGFR-2.
-
Assay Principle: A luminescence-based kinase assay is used to measure the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates a higher kinase activity, and vice-versa.
-
Reaction Mixture: The reaction is carried out in a 96-well plate containing the respective kinase (EGFR or VEGFR-2), the substrate (poly-Glu-Tyr), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for 1 hour.
-
Luminescence Detection: After incubation, a kinase detection reagent is added, which stops the enzymatic reaction and generates a luminescent signal. The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compounds for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
-
Cell Treatment: Cells are treated with the IC50 concentration of the compounds for 48 hours.
-
Staining: The treated cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects early apoptotic cells, while PI stains late apoptotic and necrotic cells. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Visualizations
Signaling Pathways
Caption: Targeted inhibition of EGFR and VEGFR-2 signaling pathways.
Experimental Workflow
Caption: Workflow for synthesis and in vitro evaluation.
A Comparative Guide to Methyl 3-methyl-1H-indole-6-carboxylate: A Key Intermediate in Drug Discovery
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Methyl 3-methyl-1H-indole-6-carboxylate has emerged as a valuable intermediate, particularly in the development of kinase and inflammation inhibitors. This guide provides a comparative analysis of this compound, focusing on its synthesis, utility, and comparison with other indole-based intermediates, supported by available data from peer-reviewed literature and patent filings.
Chemical Properties and Synthesis
This compound is a solid at room temperature with a boiling point of 341.8±22.0 °C at 760 mmHg.[1] While detailed, peer-reviewed synthesis protocols are not extensively published, its structure suggests a likely synthesis via the Fischer indole synthesis, a common method for creating indole cores. This would involve the reaction of a substituted phenylhydrazine with a ketone, followed by cyclization.
A plausible synthetic pathway is outlined below, based on general principles of indole synthesis.
Caption: Plausible synthesis route for this compound.
Role as a Synthetic Intermediate
The primary value of this compound lies in its utility as a scaffold for constructing more complex, biologically active molecules. Patents disclose its use in the synthesis of inhibitors for key drug targets like RET kinase and Tumor Necrosis Factor (TNF).[2][3][4]
Downstream Synthetic Transformations
The indole ring system of this compound allows for various chemical modifications. Two key reactions documented in patent literature are N-alkylation and bromination, which serve as handles for further diversification.
Caption: Key downstream reactions of this compound.
Experimental Protocols
Detailed experimental procedures from patent literature illustrate the practical application of this intermediate.
Bromination for RET Kinase Inhibitor Synthesis[3][4]
-
Objective: To introduce a bromine atom onto the indole scaffold, providing a site for subsequent cross-coupling reactions.
-
Procedure: To a solution of this compound (240 mg, 1.14 mmol) in acetic acid (2.5 mL), N-Bromosuccinimide (NBS) (207 mg, 1.14 mmol) was added. The mixture was stirred at room temperature for 1 hour. Water (5 mL) was then added, and the mixture was neutralized by the dropwise addition of aqueous sodium hydroxide (1.0 M). The resulting precipitate was filtered and dried.
-
Yield: The process yielded 214 mg of the brominated product.[3][4]
N-Alkylation for Further Functionalization
-
Objective: To add a methyl group to the nitrogen of the indole ring.
-
Procedure: A mixture of this compound, potassium hydroxide, and methyl iodide in dimethyl sulfoxide (DMSO) was stirred at room temperature for 8 hours. The reaction was then worked up to yield Methyl 1,3-dimethyl-1H-indole-6-carboxylate.
Comparison with Alternative Indole Building Blocks
The utility of this compound can be compared to other common indole intermediates used in medicinal chemistry, such as 6-bromoindole.
| Feature | This compound | 6-Bromoindole |
| Primary Functional Group | Methyl ester at C6 | Bromo group at C6 |
| Key Subsequent Chemistry | Ester hydrolysis/amidation, reactions at N1, further aromatic substitution | Suzuki/Stille/Heck cross-coupling at C6, reactions at N1 |
| Application Example | Intermediate for RET kinase inhibitors.[3][4] | Precursor for bacterial cystathionine γ-lyase (bCSE) inhibitors (e.g., NL1, NL2). |
| Advantages | The ester group can be easily converted to other functionalities (acid, amide). The 3-methyl group blocks one site of potential reactivity. | The bromo group is a versatile handle for C-C and C-N bond formation, enabling rapid library synthesis. |
Biological Activity Context
It is crucial to note that while this compound is integral to the synthesis of potent inhibitors, there is limited publicly available data on the biological activity of the intermediate itself. Its value is in enabling the efficient construction of final compounds that interact with biological targets. For instance, the final compounds derived from this intermediate have shown inhibitory activity against RET kinase and TNF.[2][3] The derivatives synthesized from it have demonstrated potent activity, with some final compounds showing IC50 values in the nanomolar range against their targets.[2]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6303600B1 - Substituted azabicyclic compounds - Google Patents [patents.google.com]
- 3. JP6943876B2 - Heterocyclic compounds as RET kinase inhibitors - Google Patents [patents.google.com]
- 4. JP2006076884A - Acrylamide derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Methyl 3-methyl-1H-indole-6-carboxylate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 3-methyl-1H-indole-6-carboxylate (CAS No. 184151-49-3), a compound that requires careful management as hazardous waste. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is essential to be familiar with the hazards associated with this compound. This compound is classified as harmful and an irritant. Always handle it within a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.
Hazard Identification and Classification
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Warning | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste streams.[2][3][4]
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items such as weighing paper, gloves, and wipers, in a designated and clearly labeled hazardous waste container for solid chemical waste.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled hazardous waste container for liquid chemical waste. Avoid mixing with incompatible waste streams.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
2. Waste Containerization and Labeling:
-
Use containers that are in good condition, chemically compatible with the indole compound, and have a secure, leak-proof lid.
-
Immediately label the waste container with "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" and its CAS number "184151-49-3".
-
The primary hazards: "Harmful," "Irritant."
-
The date when the waste was first added to the container.
-
Your laboratory's contact information.
-
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should be secure and away from general laboratory traffic to prevent accidental spills or breakage.
4. Arranging for Disposal:
-
Once the waste container is nearly full (do not exceed 90% capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup requests and complete all required documentation accurately.
5. Spill Management:
-
In case of a small spill, and if you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite or sand).
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
Experimental Workflow for Disposal
References
Personal protective equipment for handling Methyl 3-methyl-1H-indole-6-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl 3-methyl-1H-indole-6-carboxylate (CAS No. 184151-49-3), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask (e.g., N95) or a respirator if handling fine powders or if there is a risk of generating dust, especially in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1] The work area, such as a fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE) : Don the required PPE as detailed in the table above: safety goggles, chemical-resistant gloves, and a laboratory coat. If working with a powder that may become airborne, a dust mask or respirator is necessary.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a fume hood to control dust and vapors. Use a spatula for transfers and avoid creating dust.
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Container Labeling : The waste container must be labeled with the full chemical name and the appropriate hazard symbols.
-
Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
